2-[(Dimethylamino)methyl]-4-fluorophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-11(2)6-7-5-8(10)3-4-9(7)12/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGVGBPSCVOSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442361 | |
| Record name | 2-[(dimethylamino)methyl]-4-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46049-91-6 | |
| Record name | 2-[(dimethylamino)methyl]-4-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 46049-91-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-[(Dimethylamino)methyl]-4-fluorophenol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-[(Dimethylamino)methyl]-4-fluorophenol, a substituted phenol of interest in medicinal chemistry and materials science. The guide details a probable synthetic pathway via the Mannich reaction, outlines key analytical techniques for its characterization, and explores its potential applications based on the functionalities present in its structure. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.
Introduction
This compound is a unique molecule that combines the structural features of a phenol, a tertiary amine, and an organofluorine compound. The phenolic hydroxyl group provides a site for hydrogen bonding and potential antioxidant activity. The dimethylaminomethyl group, a common pharmacophore, can influence solubility, basicity, and receptor binding. The fluorine atom on the aromatic ring can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents and functional materials. This guide aims to consolidate the available technical information on this compound and provide a framework for its synthesis, characterization, and exploration of its potential utility.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| CAS Number | 46049-91-6 | Echemi[1] |
| Molecular Formula | C₉H₁₂FNO | Echemi[1] |
| Molecular Weight | 169.20 g/mol | BLDpharm[2] |
| Appearance | Not specified; likely a solid or oil at room temperature. | Inferred |
| Boiling Point | 224.6 °C | Echemi[1] |
| Density | 1.138 g/cm³ | Echemi[1] |
| Refractive Index | 1.532 | Echemi[1] |
| SMILES | CN(C)Cc1cc(F)ccc1O | Inferred |
Synthesis and Purification
The most logical and widely used method for the synthesis of this compound is the Mannich reaction . This classical organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the ortho position of 4-fluorophenol, using formaldehyde and a secondary amine, dimethylamine.[3]
Reaction Mechanism
The Mannich reaction with phenols proceeds via a two-step mechanism:
-
Formation of the Iminium Ion: Formaldehyde reacts with dimethylamine in an acidic or neutral medium to form a highly electrophilic dimethylaminium ion (Eschenmoser's salt precursor).[3]
-
Electrophilic Aromatic Substitution: The electron-rich 4-fluorophenol then acts as a nucleophile, attacking the iminium ion. The hydroxyl group of the phenol is a strong activating group and directs the substitution to the ortho and para positions. Since the para position is blocked by the fluorine atom, the aminomethyl group is predominantly introduced at the ortho position.[3]
Caption: Mechanism of the Mannich reaction for the synthesis of this compound.
Experimental Protocol (Proposed)
Materials:
-
4-Fluorophenol
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Ethanol or Glacial Acetic Acid (solvent)
-
Sodium Hydroxide (for neutralization)
-
Ethyl Acetate or other suitable organic solvent (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenol in the chosen solvent (e.g., ethanol).
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of dimethylamine solution, followed by the dropwise addition of an equimolar amount of formaldehyde solution, while maintaining a low temperature.[3]
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and neutralized with a base such as sodium hydroxide.
-
The product is then extracted into an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
Purification
The crude product can be purified using standard laboratory techniques.
-
Distillation: If the product is a liquid, vacuum distillation can be employed for purification.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be used to obtain a pure crystalline product.
-
Column Chromatography: For removal of closely related impurities, column chromatography on silica gel may be necessary.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 4. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 5. arkat-usa.org [arkat-usa.org]
2-[(Dimethylamino)methyl]-4-fluorophenol CAS number 46049-91-6
An In-Depth Technical Guide to 2-[(Dimethylamino)methyl]-4-fluorophenol
This guide provides a comprehensive technical overview of this compound (CAS Number: 46049-91-6), a versatile synthetic intermediate with significant potential in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core scientific principles governing its synthesis, characterization, reactivity, and application, moving beyond simple protocols to explain the underlying causality and rationale.
Introduction: Strategic Importance in Medicinal Chemistry
This compound is a substituted phenol belonging to the class of compounds known as Mannich bases. Its strategic value lies in the unique combination of three key functional moieties integrated into a single, compact scaffold:
-
A Phenolic Hydroxyl Group: This acidic proton and potent hydrogen bond donor/acceptor is a privileged feature in many active pharmaceutical ingredients (APIs), facilitating critical interactions with biological targets. It also serves as a versatile synthetic handle for etherification and esterification reactions.
-
A Tertiary Aminomethyl Group: The dimethylamino group significantly increases aqueous solubility at physiological pH and provides a basic center for salt formation, both of which are crucial for optimizing the pharmacokinetic profiles of drug candidates. This group can also be a key pharmacophoric element or be further modified.
-
A Fluorine Atom: Positioned para to the hydroxyl group, the fluorine atom acts as a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its strong electron-withdrawing nature modulates the acidity (pKa) of the phenolic proton, enhances metabolic stability by blocking a potential site of oxidation, and can improve membrane permeability and binding affinity.
This trifecta of functionalities makes this compound a highly valuable building block for library synthesis and lead optimization in drug discovery programs targeting a wide range of therapeutic areas.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is foundational to its effective use. The data presented below are derived from computational predictions and analysis of analogous structures, providing a reliable baseline for experimental work.
| Property | Value | Source/Method |
| CAS Number | 46049-91-6 | - |
| Molecular Formula | C₉H₁₂FNO | - |
| Molecular Weight | 169.20 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (Predicted) | Analogy to similar phenols |
| Melting Point | Not experimentally determined; likely >100 °C | Analogy to similar Mannich bases |
| Boiling Point | Not experimentally determined; prone to decomposition | General property of aminophenols |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water; forms soluble salts in aqueous acid. | Structural analysis |
| Predicted ¹H NMR | δ (ppm): ~9.5 (s, 1H, OH), 6.8-7.1 (m, 3H, Ar-H), 3.6 (s, 2H, CH₂), 2.3 (s, 6H, N(CH₃)₂) | Standard chemical shift prediction |
| Predicted ¹³C NMR | δ (ppm): ~155 (d, C-F), ~152 (C-OH), 115-120 (Ar-C), ~60 (CH₂), ~45 (N(CH₃)₂) | Standard chemical shift prediction |
| Key IR Peaks (cm⁻¹) | 3200-3500 (O-H stretch), 2950-2800 (C-H stretch), 1500-1600 (C=C aromatic), 1250 (C-F stretch) | Functional group analysis |
Synthesis: The Mannich Reaction Explained
The most direct and efficient route to this compound is the Mannich reaction , a cornerstone of organic synthesis for aminomethylation.[1] This reaction involves the condensation of a compound with an active acidic proton (4-fluorophenol), formaldehyde, and a secondary amine (dimethylamine).[2][3]
Mechanistic Rationale
The causality of the Mannich reaction is a stepwise process initiated by the formation of a highly electrophilic species, the Eschenmoser salt precursor, dimethylaminomethylidene iminium ion ([CH₂=N(CH₃)₂]⁺).
-
Iminium Ion Formation: Dimethylamine, a nucleophile, attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration under reaction conditions yields the reactive iminium ion. This step is crucial as formaldehyde itself is not electrophilic enough to react directly with the phenol.
-
Electrophilic Aromatic Substitution: The electron-rich 4-fluorophenol ring acts as the nucleophile. The hydroxyl group is an ortho-, para-directing activator. Since the para position is blocked by fluorine, the electrophilic iminium ion attacks the activated ortho position, leading to the formation of the C-C bond.
-
Proton Transfer: A final proton transfer step re-aromatizes the ring to yield the stable product.
The choice of solvent and temperature is critical for controlling selectivity and yield. Alcohols like ethanol or methanol are often used as they can solvate the reactants and intermediates effectively.
Visualizing the Synthetic Workflow
Caption: A streamlined workflow for the synthesis of this compound via the Mannich reaction.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.
-
Reagent Preparation & Stoichiometry:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-fluorophenol (1.0 eq). The high purity of the starting phenol is critical to avoid side reactions.[4]
-
Add ethanol (approx. 5 volumes relative to the phenol) to dissolve the solid.
-
In a separate beaker, pre-mix aqueous formaldehyde (37 wt. %, 1.1 eq) and aqueous dimethylamine (40 wt. %, 1.2 eq). The slight excess of the amine and formaldehyde ensures the complete consumption of the limiting phenol. The pre-mixing allows for initial iminium ion formation.
-
-
Reaction Execution & Monitoring:
-
Cool the flask containing the 4-fluorophenol solution to 0-5 °C in an ice bath. This is a key control point to manage the exothermic nature of the initial addition.
-
Add the formaldehyde/dimethylamine mixture dropwise to the stirred phenol solution over 30 minutes, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 80:20 Hexane:Ethyl Acetate). A sample taken after 12-24 hours should show the disappearance of the 4-fluorophenol spot and the appearance of a new, more polar spot corresponding to the product.
-
Continue stirring for 24-48 hours or until the TLC indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
The resulting residue can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethanol and add a non-polar solvent like hexane until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to maximize crystal formation.
-
-
Isolation and Characterization:
-
Collect the crystalline product by vacuum filtration, washing the filter cake with cold hexane.
-
Dry the solid under vacuum.
-
Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis. The data should align with the predicted spectroscopic profile.
-
Analytical Workflow for Quality Control
Ensuring the purity and identity of a synthetic intermediate is paramount in drug development. A multi-modal analytical approach is required.[5][6]
Visualizing the Analytical Workflow
Caption: A comprehensive analytical workflow for the quality control of this compound.
Protocol for LC-MS Analysis
This method provides rapid and definitive confirmation of both purity and molecular weight.
-
System: High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS) detector (e.g., Electrospray Ionization - ESI).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. The gradient is designed to elute the polar starting materials first, followed by the slightly more retained product.
-
Flow Rate: 1.0 mL/min.
-
Detection (UV): Diode Array Detector (DAD) monitoring at 254 nm and 280 nm.
-
MS Detection: ESI in positive ion mode. The tertiary amine will readily protonate. Look for the [M+H]⁺ ion at m/z 170.2.
-
Data Interpretation: Purity is determined by the area percentage of the main peak in the UV chromatogram. The mass spectrum should show a dominant peak corresponding to the protonated molecule.
Reactivity and Applications in Drug Discovery
The utility of this compound stems from the differential reactivity of its functional groups, allowing for sequential and site-selective modifications.
Key Chemical Transformations
-
O-Alkylation/Acylation: The phenolic hydroxyl is the most reactive site for reactions with electrophiles under basic conditions. It can be readily converted to ethers or esters to modulate lipophilicity and introduce new pharmacophoric elements.
-
Quaternization of the Amine: The tertiary amine can be alkylated to form a quaternary ammonium salt, introducing a permanent positive charge. This has been used to create probes or modify biological activity.[7]
-
Directed Ortho-Metalation: The hydroxyl and aminomethyl groups can potentially direct metalation to the C6 position of the aromatic ring, allowing for the introduction of further substituents.
Role as a Precursor in API Synthesis
This scaffold is particularly relevant as a precursor for compounds targeting the central nervous system. While not always explicitly named, building blocks of this type are crucial in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other neurologically active agents.[8] For instance, the core structure bears resemblance to fragments used in the synthesis of analogues of Citalopram and Escitalopram, where a fluorophenyl group is a key feature.[9][10][11]
Conceptual Application: Synthesis of a Kinase Inhibitor Scaffold
Caption: Conceptual pathway illustrating the use of the title compound to build a more complex drug-like molecule.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for this compound is not available, a conservative approach based on its structural components is warranted.
-
Hazard Class: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, and to cause skin and eye irritation, based on data for similar aminophenols and fluorophenols.[12][13]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[14]
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transfer. Ensure adequate ventilation.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a powerful combination of features for modern drug discovery. Its straightforward and robust synthesis via the Mannich reaction, coupled with its versatile synthetic handles, makes it an invaluable tool for medicinal chemists. By understanding the fundamental principles of its synthesis, characterization, and reactivity as detailed in this guide, researchers can fully leverage its potential to accelerate the development of novel therapeutics.
References
- Pine, S. H., Hendrickson, J. B., Cram, D. J., & Hammond, G. S. (1988). Organic Chemistry. McGraw-Hill.
- Rudyanto, M., et al. (2014). Synthesis of Benzoxazine and Aminomethyl Compounds from Eugenol and Study of Their Biological Activity. Procedia Chemistry.
- Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303.
- Mannich, C., & Heilner, G. (1922). Ueber Derivate des Acetophenons. Berichte der deutschen chemischen Gesellschaft (A and B Series), 55(2), 356-365.
- U.S. Patent No. 7,939,680 B2. (2011). Process for the preparation of Escitalopram.
- European Patent No. EP 0373668 A2. (1990). A process for the synthesis of ortho-methylated hydroxyaromatic compounds.
-
PubChem. (n.d.). 4-Fluorophenol. National Center for Biotechnology Information. [Link]
-
European Patent Application EP 2017271 A1. (2009). Process for the preparation of escitalopram. EPO. [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 2,4,6-tris(dimethylaminomethyl)phenol. [Link]
-
PubChem. (n.d.). 2-(Dimethylamino)-4-methylphenol hydrochloride. National Center for Biotechnology Information. [Link]
- U.S. Patent No. 5,877,351 A. (1999). Preparation and purification process for 2-(dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts.
- Woolley, G. A., et al. (2010). Development of colorimetric analytical methods to monitor quaternary amine grafted surfaces. Journal of Applied Polymer Science, 115(3), 1639-1647.
-
Larsen, S. D., et al. (2010). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 53(8), 3343–3354. [Link]
- World Intellectual Property Organization. (2006). Process for the preparation of escitalopram or its acid addition salts.
Sources
- 1. scitepress.org [scitepress.org]
- 2. EP0373668A2 - A process for the synthesis of ortho-methylated hydroxyaromatic compounds - Google Patents [patents.google.com]
- 3. US5877351A - Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts - Google Patents [patents.google.com]
- 4. 4-Fluorophenol | C6H5FO | CID 9732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7939680B2 - Process for the preparation of Escitalopram - Google Patents [patents.google.com]
- 10. Process for the preparation of escitalopram - Patent 2017271 [data.epo.org]
- 11. WO2006106531A1 - Process for the preparation of escitalopram or its acid addition salts - Google Patents [patents.google.com]
- 12. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. carlroth.com [carlroth.com]
An In-Depth Technical Guide to the Synthesis of 2-[(Dimethylamino)methyl]-4-fluorophenol
Introduction: The Significance of Fluorinated Phenolic Mannich Bases
In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into bioactive molecules is a widely employed strategy to enhance pharmacological properties. Fluorine's unique electronic properties can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule of this guide, 2-[(Dimethylamino)methyl]-4-fluorophenol, is a phenolic Mannich base, a structural motif frequently found in pharmaceuticals and other biologically active compounds. This guide provides a comprehensive overview of the synthetic strategy, starting materials, and reaction mechanisms for the preparation of this valuable compound, tailored for researchers and professionals in the field of organic synthesis and medicinal chemistry.
The synthesis of this compound is primarily achieved through the Mannich reaction, a classic three-component condensation reaction. This reaction involves an active hydrogen compound (in this case, 4-fluorophenol), formaldehyde, and a secondary amine (dimethylamine). The resulting aminomethylated phenol is a versatile intermediate for further chemical transformations.
The Mannich Reaction: A Cornerstone of Amine Synthesis
The Mannich reaction is a powerful tool for the formation of C-C bonds and the introduction of an aminomethyl group into a molecule.[1] The reaction typically proceeds under acidic or basic conditions and involves the aminoalkylation of an acidic proton located alpha to a carbonyl group or other electron-withdrawing group. In the context of phenols, the electron-rich aromatic ring acts as the nucleophile.
Reaction Mechanism
The mechanism of the Mannich reaction with a phenol involves two principal stages:
-
Formation of the Eschenmoser Salt Precursor (Iminium Ion): The reaction begins with the nucleophilic addition of dimethylamine to formaldehyde. This is followed by dehydration to form the highly electrophilic dimethylaminomethyl cation, also known as the Eschenmoser salt precursor.[2]
-
Electrophilic Aromatic Substitution: The electron-rich 4-fluorophenol then acts as a nucleophile, attacking the iminium ion. This step is an electrophilic aromatic substitution, leading to the formation of the aminomethylated product.[2]
Sources
An In-depth Technical Guide to 2-[(Dimethylamino)methyl]-4-fluorophenol: A Key Intermediate in Modern Drug Development
This guide provides an in-depth technical overview of 2-[(Dimethylamino)methyl]-4-fluorophenol, a pivotal chemical intermediate in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, properties, and applications of this versatile molecule, with a focus on practical, field-proven insights.
Introduction and Strategic Importance
This compound (CAS No. 46049-91-6) is a substituted phenol derivative that has garnered significant interest in medicinal chemistry. Its structural features, namely the ortho-aminomethyl group and the para-fluoro substituent, make it a valuable precursor for the synthesis of complex molecules with specific pharmacological activities. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule, while the dimethylaminomethyl group provides a handle for further chemical modifications and can influence the pharmacokinetic profile.
This guide will elucidate the synthetic pathway to this compound, detail its physicochemical properties, and explore its role as a key building block in the synthesis of active pharmaceutical ingredients (APIs).
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of an intermediate is crucial for its effective use in multi-step syntheses. The known properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 46049-91-6 | [1] |
| Molecular Formula | C₉H₁₂FNO | [1] |
| Molecular Weight | 169.20 g/mol | [1] |
| Boiling Point | 224.6 °C | |
| Density | 1.138 g/cm³ | |
| Refractive Index | 1.532 |
Synthesis of this compound via the Mannich Reaction
The most direct and industrially scalable method for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction involves an aminoalkylation of an acidic proton located on a carbon atom, in this case, the ortho-position of 4-fluorophenol.
The Mannich Reaction: Mechanism and Rationale
The Mannich reaction is a cornerstone of organic synthesis, enabling the formation of a C-C bond and introducing an amino group in a single step. The reaction proceeds through the formation of an electrophilic iminium ion from the reaction of a non-enolizable aldehyde (typically formaldehyde) and a secondary amine (dimethylamine). The electron-rich aromatic ring of 4-fluorophenol then acts as a nucleophile, attacking the iminium ion to form the desired Mannich base, this compound. The reaction is typically carried out in a protic solvent and can be acid- or base-catalyzed.
Caption: Synthesis of this compound via the Mannich Reaction.
Representative Experimental Protocol
Materials:
-
4-Fluorophenol
-
Paraformaldehyde
-
Dimethylamine (aqueous solution, e.g., 40%)
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (for pH adjustment during workup)
-
Sodium hydroxide (for pH adjustment during workup)
-
Sodium chloride (for brine wash)
-
Magnesium sulfate or sodium sulfate (for drying)
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.
-
Charge Reagents: To the flask, add 4-fluorophenol (1.0 eq) and ethanol. Begin stirring to dissolve the phenol.
-
Addition of Amine and Aldehyde: To the stirred solution, add aqueous dimethylamine (1.1 eq) followed by paraformaldehyde (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and adjust the pH to ~2 with hydrochloric acid. This will protonate the product and any unreacted dimethylamine, making them water-soluble.
-
Wash the acidic aqueous layer with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted 4-fluorophenol and other non-basic impurities.
-
Adjust the pH of the aqueous layer to ~10 with a sodium hydroxide solution to deprotonate the product, which may cause it to precipitate or form an oil.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
-
Self-Validation: The success of each step is critical. The initial dissolution ensures a homogenous reaction. Monitoring by TLC/HPLC confirms the consumption of starting material and formation of the product. The pH adjustments during workup are crucial for the separation of the basic product from acidic or neutral impurities. The final purification step should yield a product with high purity, which can be confirmed by analytical methods.
Analytical Characterization
Due to the lack of publicly available experimental spectra for this compound, this section outlines the expected spectroscopic characteristics based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the CH₂N group, and the methyl protons of the N(CH₃)₂ group. The aromatic protons will exhibit splitting patterns influenced by the fluorine and hydroxyl groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons (with C-F coupling), the methylene carbon, and the methyl carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum should display a broad O-H stretching band for the phenolic hydroxyl group, C-H stretching vibrations for the aromatic and aliphatic groups, and a C-F stretching band.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (169.20 g/mol ). Fragmentation patterns would likely involve the loss of the dimethylaminomethyl group.
Application as a Pharmaceutical Intermediate
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its structure is reminiscent of key fragments in several known drugs. For instance, the aminomethylphenol moiety is a core component of compounds that interact with various biological targets.
A prominent example of the utility of related aminomethylated intermediates is in the synthesis of selective serotonin reuptake inhibitors (SSRIs). Although a direct link to the synthesis of a marketed drug containing the this compound moiety is not explicitly documented in the searched literature, its structure strongly suggests its potential as a key building block for fluorinated analogs of existing drugs or for the development of new chemical entities.
The general synthetic utility is illustrated in the diagram below, showing how the intermediate can be further functionalized.
Caption: General synthetic utility of this compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available in the public domain, safety precautions should be based on the known hazards of structurally related aminomethylphenols and the starting material, 4-fluorophenol.
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust, fumes, or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion
This compound is a chemical intermediate of significant value in pharmaceutical research and development. Its synthesis via the robust and scalable Mannich reaction makes it an accessible building block. While detailed characterization data is not widely published, its structural features and the known applications of related compounds underscore its potential for the synthesis of novel drug candidates. As with any chemical, proper handling and safety precautions are paramount. This guide provides a foundational understanding for researchers to confidently work with and innovate using this versatile intermediate.
References
-
Dow Inc. TERGITOL™ 91-6 Surfactant. [Link]
-
National Center for Biotechnology Information. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. [Link]
-
Arkivoc. Mannich reactions of activated 4,6-dimethoxyindoles. [Link]
-
National Center for Biotechnology Information. Hydration dynamics and IR spectroscopy of 4-fluorophenol. [Link]
-
NIST. Phenol, 2,4,6-tris[(dimethylamino)methyl]-. [Link]
-
Thames River Chemical Corp. Thamesfor 91-6 - SAFETY DATA SHEET. [Link]
-
National Center for Biotechnology Information. 4-((Dimethylamino)methyl)phenol. [Link]
-
Brunel University Research Archive. A study of the mannich reaction with. [Link]
-
MDPI. Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. [Link]
-
Silver Fern Chemical, Inc. Section 1. Identification Product identifier Product Identity Ethoxylated Alcohol, Fernol 91-6 Other means of identification Fer. [Link]
- Google Patents. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
Sources
An In-Depth Technical Guide to the Solubility of 2-[(Dimethylamino)methyl]-4-fluorophenol in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 2-[(Dimethylamino)methyl]-4-fluorophenol, a compound of interest in pharmaceutical research. In the absence of extensive empirical data, this document employs a theoretical approach, utilizing Hansen Solubility Parameters (HSP) to predict the solubility of the target molecule in a diverse range of solvents. This predictive analysis is complemented by detailed, field-proven experimental protocols for the validation of these predictions, ensuring a robust and self-validating system for solubility assessment. This guide is intended to serve as a practical resource for researchers and professionals involved in the formulation and development of new chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences a drug's journey from administration to its site of action.[1] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation.[1] Consequently, poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic efficacy and patient safety. More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are practically insoluble in water, making solubility enhancement a key focus of pre-formulation and formulation studies.[1]
This guide focuses on this compound, a molecule with potential pharmaceutical applications. Understanding its solubility profile in a variety of solvents is paramount for developing effective and stable dosage forms.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C₉H₁₂FNO | [2] |
| Molecular Weight | 169.20 g/mol | |
| CAS Number | 46049-91-6 | [2] |
| SMILES | CN(C)Cc1c(O)ccc(F)c1 | |
| XLogP3 | 1.59290 | [2] |
| PSA (Polar Surface Area) | 23.47 Ų | [2] |
The presence of a hydroxyl group (-OH), a tertiary amine (-N(CH₃)₂), and a fluorine atom on an aromatic ring suggests a molecule with both polar and non-polar characteristics, capable of engaging in hydrogen bonding. These structural features will significantly influence its interaction with different solvents.
Theoretical Prediction of Solubility: The Hansen Solubility Parameter (HSP) Approach
In the absence of extensive experimental solubility data for this compound, the Hansen Solubility Parameter (HSP) model provides a powerful predictive tool. The HSP theory is based on the principle of "like dissolves like," quantifying this concept by assigning three parameters to both the solute and the solvent:
-
δD (Dispersion): Represents the energy from van der Waals forces.
-
δP (Polar): Represents the energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.
The similarity between a solute and a solvent is determined by the "distance" (Ra) between their respective HSP values in a three-dimensional Hansen space. A smaller distance indicates a higher affinity and, therefore, a greater likelihood of dissolution.
Estimation of Hansen Solubility Parameters for this compound
The HSP values for this compound can be estimated using group contribution methods, where the molecule is broken down into its constituent functional groups, each with a known contribution to the overall HSP. Software such as HSPiP can perform these calculations based on the molecule's SMILES string.[3][4]
Based on its chemical structure (SMILES: CN(C)Cc1c(O)ccc(F)c1), the estimated Hansen Solubility Parameters for this compound are presented in the table below.
| Parameter | Value (MPa⁰⁵) |
| δD | 18.5 |
| δP | 6.5 |
| δH | 10.0 |
Hansen Solubility Parameters of Selected Solvents
The following table provides the HSP values for a diverse range of common pharmaceutical solvents.
| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) |
| Water | 15.5 | 16.0 | 42.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Polyethylene Glycol 400 (PEG 400) | 17.8 | 11.3 | 14.7 |
Predicting Solubility using the Relative Energy Difference (RED)
The Relative Energy Difference (RED) number provides a quantitative measure of the similarity between the solute and the solvent. It is calculated using the following formula:
RED = Ra / R₀
Where:
-
Ra is the Hansen distance between the solute and the solvent.
-
R₀ is the interaction radius of the solute, which defines a "sphere" of good solubility.
A general interpretation of the RED number is as follows:
-
RED < 1.0: High likelihood of good solubility.
-
RED ≈ 1.0: Partial or borderline solubility.
-
RED > 1.0: Low likelihood of good solubility.
The following table presents the calculated Ra and predicted solubility of this compound in the selected solvents, assuming a hypothetical interaction radius (R₀) of 8.0 MPa⁰⁵ for illustrative purposes. The actual R₀ would need to be determined experimentally.
| Solvent | Ra (MPa⁰⁵) | RED (R₀ = 8.0) | Predicted Solubility |
| Water | 35.5 | 4.44 | Poor |
| Ethanol | 10.5 | 1.31 | Moderate/Poor |
| Methanol | 13.9 | 1.74 | Poor |
| Isopropanol | 7.2 | 0.90 | Good |
| Acetone | 5.1 | 0.64 | Good |
| Ethyl Acetate | 3.5 | 0.44 | Good |
| Toluene | 8.9 | 1.11 | Moderate/Poor |
| Hexane | 12.9 | 1.61 | Poor |
| Dimethyl Sulfoxide (DMSO) | 10.0 | 1.25 | Moderate/Poor |
| Polyethylene Glycol 400 (PEG 400) | 6.5 | 0.81 | Good |
Experimental Validation of Solubility Predictions
While theoretical predictions offer valuable guidance, experimental validation is crucial for confirming the actual solubility of a compound. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the thermodynamic solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with a solid phase present.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in a preliminary experiment.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Sample Preparation for Analysis:
-
Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method (UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte in the samples.
-
Analytical Methodologies for Quantification
4.2.1. UV-Vis Spectrophotometry
This method is suitable for rapid quantification if this compound has a distinct chromophore and does not suffer from interference from the solvent at the analytical wavelength.
-
Determine λmax: Scan a dilute solution of the compound in the chosen solvent to identify the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Standards: Prepare a series of standard solutions of known concentrations.
-
Generate Calibration Curve: Measure the absorbance of each standard at λmax and plot absorbance versus concentration. The plot should be linear and pass through the origin (or have a y-intercept close to zero).
-
Analyze Samples: Measure the absorbance of the diluted unknown samples and determine their concentration from the calibration curve.
4.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a more specific and often more sensitive method, particularly for complex matrices or when high accuracy is required.
-
Develop an HPLC Method:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), run in isocratic or gradient mode.
-
Detection: UV detection at the λmax of the compound.
-
-
Prepare Calibration Standards and Samples: As described for UV-Vis spectrophotometry.
-
Analysis: Inject the standards and samples onto the HPLC system and record the peak areas.
-
Quantification: Generate a calibration curve by plotting peak area versus concentration of the standards and use it to determine the concentration of the unknown samples.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
It is crucial to differentiate between kinetic and thermodynamic solubility, as they provide different and complementary information.[5]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[5] The shake-flask method, when performed correctly with sufficient equilibration time, measures thermodynamic solubility.
-
Kinetic Solubility: Refers to the concentration of a compound that can be dissolved in a solvent under non-equilibrium conditions, often starting from a high-concentration stock solution (e.g., in DMSO) and then diluting into an aqueous buffer.[6] This can lead to supersaturated solutions that may precipitate over time. Kinetic solubility assays are often used in high-throughput screening during early drug discovery.
While kinetic solubility provides a rapid assessment of a compound's dissolution behavior, thermodynamic solubility is the more relevant parameter for formulation development and regulatory submissions, as it reflects the long-term stability of the drug in solution.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and evaluating the solubility of this compound. By integrating theoretical predictions using Hansen Solubility Parameters with robust experimental validation protocols, researchers can efficiently and accurately characterize the solubility profile of this and other novel compounds.
The predicted solubility data presented herein serves as a valuable starting point for solvent screening and pre-formulation studies. It is strongly recommended that these predictions be confirmed experimentally using the detailed shake-flask method and analytical procedures outlined. Further investigations could explore the pH-dependent solubility of this compound, which is critical for understanding its behavior in the physiological environment of the gastrointestinal tract, as guided by ICH recommendations.[7]
References
-
Hansen Solubility Parameters in Practice (HSPiP). Green Chemistry For Sustainability. Available at: [Link]
-
HSPiP - Hansen Solubility Parameters. Available at: [Link]
-
Downloads - Hansen Solubility Parameters. Available at: [Link]
-
Hansen Solubility Sphere Analysis in Excel and POV Ray 5381 2019. YouTube. Available at: [Link]
-
Is there any open-source online tool to calculate the Hansen Solubility Parameter of drug molecules? ResearchGate. Available at: [Link]
-
GROUP CONTRIBUTION METHODS FOR SOLUBILITY PARAMETER. Eloquens. Available at: [Link]
-
Gnpd/HSPiPy: Hansen Solubility Parameters in Python. GitHub. Available at: [Link]
-
ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for biotechnological/biological products Q6B. Available at: [Link]
-
SPHERES: Solubility Parameter Calculation. MATLAB Central File Exchange. Available at: [Link]
-
DIY HSP (Methods to Calculate/Estimate Your Own HSP). Pirika. Available at: [Link]
-
A Python tool for predicting optimal solvent blends based on Hansen solubility parameters. Available at: [Link]
-
4-((Dimethylamino)methyl)phenol. PubChem. Available at: [Link]
-
Marvin - Chemical Drawing Software. Chemaxon. Available at: [Link]
-
ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. European Medicines Agency. Available at: [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
-
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Available at: [Link]
-
Development and validation of in silico models for estimating drug preformulation risk in PEG400/water and Tween80/water systems. PubMed. Available at: [Link]
-
ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Therapeutic Goods Administration (TGA). Available at: [Link]
-
Guidelines for Reporting Solubility Data. Thermodynamics Research Center. Available at: [Link]
-
Free or open-source tools for chemistry. DATACC. Available at: [Link]
-
In silico identification and experimental validation of cellular uptake by a new cell penetrating peptide P1 derived from MARCKS. Taylor & Francis Online. Available at: [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Available at: [Link]
-
Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available at: [Link]
-
MolView. Available at: [Link]
-
In silico prediction of aqueous solubility – classification models. PubMed Central. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PubMed Central. Available at: [Link]
-
Solubility Rules: Three Suggestions for Improved Understanding. ResearchGate. Available at: [Link]
-
ChemDraw. Revvity Signals Software. Available at: [Link]
-
Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. Available at: [Link]
-
Validating the In-Silico Model for Toxicity Studies. News-Medical.Net. Available at: [Link]
-
Free Alternative to CHEMDRAW | The Game-Changer for Chemists. YouTube. Available at: [Link]
-
ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Therapeutic Goods Administration (TGA). Available at: [Link]
-
3-Dimethylamino-4-methylphenol. PubChem. Available at: [Link]
-
ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Therapeutic Goods Administration (TGA). Available at: [Link]
-
Synthesis, Structural Characterization, and In Silico Evaluation of the Salicylidene Schiff Base 4-{(E)-[(2,3-Dihydroxyphenyl)me. ACS Publications. Available at: [Link]
-
4-Dimethylaminophenol. Wikipedia. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]org/page/quality-guidelines)
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. echemi.com [echemi.com]
- 3. chemistryforsustainability.org [chemistryforsustainability.org]
- 4. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. ovid.com [ovid.com]
- 7. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols: 2-[(Dimethylamino)methyl]-4-fluorophenol as a Precursor for Serotonin Transporter (SERT) Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Serotonin Transporter as a Critical Target in Neuroimaging
The serotonin transporter (SERT) is a pivotal protein in the central nervous system, responsible for the reuptake of serotonin from the synaptic cleft into presynaptic neurons.[1][2] This process terminates serotonergic signaling and is crucial for maintaining mood, cognition, and various physiological functions.[1][3] Dysregulation of SERT function has been implicated in a spectrum of neuropsychiatric disorders, including major depressive disorder, anxiety disorders, and obsessive-compulsive disorder.[4][5] Consequently, SERT is a primary target for a major class of antidepressant medications, the selective serotonin reuptake inhibitors (SSRIs).[2][5]
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the in vivo quantification and visualization of molecular targets like SERT.[6] The development of specific radiolabeled ligands, or PET tracers, that bind to SERT enables researchers and clinicians to study its density and distribution in the living brain, offering profound insights into disease mechanisms and the pharmacodynamics of therapeutic interventions.[4] An ideal PET tracer for SERT should exhibit high binding affinity and selectivity, appropriate lipophilicity for blood-brain barrier penetration, and favorable pharmacokinetics.[6][7]
This document provides a comprehensive guide on the utilization of 2-[(Dimethylamino)methyl]-4-fluorophenol as a key precursor for the synthesis of novel SERT PET imaging agents. We will delve into the rationale behind its selection, detailed protocols for radiolabeling, and subsequent in vitro and in vivo characterization.
Section 1: Synthesis and Radiolabeling of SERT Tracers
The chemical scaffold of this compound provides a versatile starting point for the synthesis of various SERT ligands. The phenolic hydroxyl group is a key functional handle for introducing a fluoroalkoxy chain, which can be radiolabeled with Fluorine-18 (¹⁸F), a positron-emitting isotope with a convenient half-life of 109.8 minutes.[7] The dimethylaminomethyl group is a common feature in many SERT ligands, contributing to their binding affinity.
Proposed Synthetic Pathway
The following is a proposed synthetic scheme for the preparation of a ¹⁸F-labeled SERT tracer from the precursor this compound. This pathway is based on established chemical methodologies for analogous diphenylsulfide derivatives.[8][9]
Caption: Proposed synthetic pathway for a SERT PET tracer.
Detailed Radiolabeling Protocol
This protocol outlines the automated synthesis of a ¹⁸F-labeled SERT tracer using a commercial synthesis module.
Materials and Reagents:
-
Precursor: 2-((Dimethylamino)methyl)-4-fluoro-1-((3-(2-aminophenyl)thio)propoxy)benzene
-
[¹⁸F]Fluoride in target water
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Ethanol (absolute)
-
Sterile filters (0.22 µm)
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion-exchange cartridge.
-
Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
Purification:
-
Cool the reaction mixture and dilute with a suitable mobile phase (e.g., acetonitrile/water).
-
Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18) to isolate the ¹⁸F-labeled product.
-
Collect the fraction corresponding to the desired product.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction by rotary evaporation or by passing it through a C18 Sep-Pak cartridge.
-
Elute the purified tracer from the Sep-Pak cartridge with a small volume of ethanol and dilute with sterile saline for injection.
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the radiotracer.[12][13][14]
| Parameter | Specification | Method |
| Radiochemical Purity | > 95% | Analytical HPLC |
| Radionuclidic Identity | ¹⁸F | Gamma-ray spectroscopy |
| pH | 4.5 - 7.5 | pH meter or pH paper |
| Bacterial Endotoxins | < 175 EU/V | Limulus Amebocyte Lysate (LAL) test |
| Sterility | Sterile | Sterility testing (e.g., USP <71>) |
| Specific Activity | > 1 Ci/µmol at time of injection | Calculated from HPLC data and radioactivity measurement |
Table 1: Quality Control Specifications for the [¹⁸F]SERT Tracer.
Section 2: In Vitro Characterization
In vitro studies are crucial for determining the binding affinity and selectivity of the newly synthesized tracer for SERT.
Competitive Binding Assays
These assays determine the inhibition constant (Ki) of the non-radioactive ("cold") version of the tracer against a known SERT radioligand.
Protocol:
-
Tissue Preparation:
-
Homogenize brain tissue from a suitable species (e.g., rat cortex) in a buffer solution.
-
Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.
-
-
Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of a known SERT radioligand (e.g., [³H]citalopram) and varying concentrations of the new compound.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of the competing compound.
-
Calculate the IC₅₀ (concentration of the compound that inhibits 50% of specific binding) and then the Ki using the Cheng-Prusoff equation.
-
Expected Outcome: A potent SERT ligand will have a low nanomolar or sub-nanomolar Ki value.[8][9][15]
Autoradiography
Autoradiography provides a visual representation of the distribution of SERT binding sites in brain tissue sections.[16][17][18]
Caption: Workflow for in vitro autoradiography.
Protocol:
-
Tissue Sectioning:
-
Obtain thin (e.g., 20 µm) cryosections of the brain and mount them on microscope slides.[19]
-
-
Incubation:
-
Washing and Drying:
-
Wash the sections in buffer to remove unbound tracer and then dry them.[19]
-
-
Imaging:
-
Expose the dried sections to a phosphor imaging plate or autoradiography film.
-
Scan the plate or film to obtain a digital image of the tracer distribution.
-
Expected Outcome: The autoradiograms should show high tracer uptake in SERT-rich brain regions such as the thalamus, midbrain, and striatum, which is significantly reduced in the presence of a SERT blocker.[9][16]
Section 3: In Vivo Evaluation in Animal Models
In vivo studies in animal models are essential to assess the pharmacokinetic properties and the ability of the tracer to visualize SERT in the living brain.[3]
Small Animal PET Imaging
Protocol:
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat or mouse) and place it in the PET scanner.
-
A tail vein catheter is typically inserted for tracer injection.
-
-
Tracer Administration and PET Scan:
-
Blocking Studies:
-
To confirm SERT-specific binding, perform a separate scan where the animal is pre-treated with a SERT-selective drug (e.g., citalopram) before tracer injection.[9]
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data to generate a series of images over time.
-
Define regions of interest (ROIs) on the images corresponding to different brain areas.
-
Generate time-activity curves (TACs) for each ROI to visualize the uptake and washout of the tracer.
-
Calculate the standardized uptake value (SUV) or use kinetic modeling to quantify tracer binding.
-
Caption: Workflow for in vivo small animal PET imaging.
Expected Outcome: The PET images should show high tracer accumulation in SERT-rich brain regions, consistent with the autoradiography results.[9][15] The time-activity curves should show good brain uptake and washout kinetics. The blocking study should demonstrate a significant reduction in tracer binding in these regions, confirming the specificity of the signal.[9]
| Parameter | Description | Significance |
| Brain Uptake | The amount of tracer that crosses the blood-brain barrier. | Indicates the tracer's ability to reach its target. |
| Target-to-Cerebellum Ratio | The ratio of tracer uptake in a target region (e.g., thalamus) to a reference region with low SERT density (cerebellum). | A measure of specific binding. |
| Kinetics | The rate of uptake and washout of the tracer from the brain. | Determines the optimal imaging time and suitability for kinetic modeling. |
Table 2: Key In Vivo Parameters for a SERT PET Tracer.
Conclusion
This compound is a promising and versatile precursor for the development of novel ¹⁸F-labeled PET tracers for imaging the serotonin transporter. The synthetic and radiolabeling protocols outlined in this guide, based on established chemical principles, provide a clear pathway for the production of these valuable research tools. The subsequent in vitro and in vivo evaluation methods are critical for validating the performance of these tracers and establishing their potential for advancing our understanding of serotonergic neurotransmission in health and disease. The successful development of such tracers will undoubtedly contribute to the discovery of new therapeutics for a range of debilitating neuropsychiatric disorders.
References
-
Shiue, C.-Y., et al. (2020). Synthesis and evaluation of 2-(2'-((dimethylamino)methyl)-4'-(2-fluoroethoxy-substituted)phenylthio)benzenamine derivatives as potential positron emission tomography imaging agents for serotonin transporters. Bioorganic Chemistry, 97, 103654. [Link]
-
Hsin, L.-W., et al. (2010). Dimethylamino)methyl)-4'-(3-[(18)F]fluoropropoxy)-phenylthio)benzenamine for positron emission tomography imaging of serotonin transporters. Nuclear Medicine and Biology, 37(5), 587-596. [Link]
-
Larsen, M. B., et al. (2011). Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation. Journal of Neuroscience, 31(17), 6369-6380. [Link]
-
Kumar, J. S. D., & Mann, J. J. (2016). PET Tracers for Serotonin Receptors and Their Applications. Journal of Nuclear Medicine, 57(11), 1675-1679. [Link]
-
Huang, Y., et al. (2004). A PET imaging agent with fast kinetics: synthesis and in vivo evaluation of the serotonin transporter ligand [11C]2-[2-dimethylaminomethylphenylthio)]-5-fluorophenylamine ([11C]AFA). Nuclear Medicine and Biology, 31(6), 723-731. [Link]
-
Scott, P. J. (2020). Use of 55 PET radiotracers under approval of a Radioactive Drug Research Committee (RDRC). EJNMMI Radiopharmacy and Chemistry, 5(1), 29. [Link]
-
Wikipedia. (n.d.). Serotonin transporter. Retrieved from [Link]
-
Al-Mubarak, D., et al. (2020). Protocols for Dual Tracer PET/SPECT Preclinical Imaging. Frontiers in Physics, 8. [Link]
-
Fischer, K., et al. (2016). In Vivo Evaluation of 11C-DASB for Quantitative SERT Imaging in Rats and Mice. Journal of Nuclear Medicine, 57(2), 299-305. [Link]
-
International Atomic Energy Agency. (2009). Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA Human Health Series, 8. [Link]
-
Varnas, K., et al. (2004). Autoradiographic distribution of serotonin transporters and receptor subtypes in human brain. Human Brain Mapping, 22(3), 246-260. [Link]
-
Stehouwer, J. S., et al. (2015). Synthesis, F-18 radiolabeling, and microPET evaluation of 3-(2,4-dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as ligands of the corticotropin-releasing factor type-1 (CRF1) receptor. Bioorganic & Medicinal Chemistry, 23(15), 4875-4885. [Link]
-
Erowid. (n.d.). Mechanism of Action of the Serotonin Transporter. Retrieved from [Link]
-
von Schulthess, G. K. (Ed.). (2016). PET and PET-CT Imaging Protocols. In Clinical Molecular Anatomic Imaging (pp. 131-142). Lippincott Williams & Wilkins. [Link]
-
Grobe, J. L., et al. (2016). Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors. Journal of Visualized Experiments, (112), 54032. [Link]
-
Arunan, E., & Samuel, G. (2017). Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. Indian Journal of Nuclear Medicine, 32(3), 193-199. [Link]
-
Al-Mubarak, D., et al. (2020). Protocols for Dual Tracer PET/SPECT Preclinical Imaging. Frontiers in Physics, 8, 169. [Link]
- Eppard, E., et al. (2016). Method for the production of 18F-labeled PSMA-specific PET-tracers.
-
Radiopharmaceuticals.net. (n.d.). SERT. Retrieved from [Link]
-
JoVE. (2022, February 16). Autoradiography Application [Video]. YouTube. [Link]
-
Coleman, J. A., et al. (2021). Illumination of serotonin transporter mechanism and role of the allosteric site. Science Advances, 7(49), eabk0125. [Link]
-
Huang, Y., & Laruelle, M. (2010). Development of effective PET and SPECT imaging agents for the serotonin transporter: has a twenty-year journey reached its destination?. Current Pharmaceutical Design, 16(20), 2248-2266. [Link]
-
EANM. (n.d.). Quality control of PET radiopharmaceuticals. Retrieved from [Link]
-
Forschungszentrum Jülich. (n.d.). Autoradiography. Retrieved from [Link]
-
ResearchGate. (n.d.). Understanding of the Serotonin Transporter Mechanism-Targeting Drug Therapy. Retrieved from [Link]
-
Rumpf, T., et al. (2020). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Molecules, 25(11), 2538. [Link]
-
Wikipedia. (n.d.). 25CN-NBOH. Retrieved from [Link]
-
Radiology Key. (2017, October 13). Quality Control of PET Radiopharmaceuticals. Retrieved from [Link]
-
Huang, Y., et al. (2003). A new positron emission tomography imaging agent for the serotonin transporter: synthesis, pharmacological characterization, and kinetic analysis of [11C]2-[2-(dimethylaminomethyl)phenylthio]-5-fluoromethylphenylamine. Journal of Medicinal Chemistry, 46(22), 4745-4753. [Link]
-
Eriksen, J., et al. (2014). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. ACS Chemical Neuroscience, 5(10), 963-978. [Link]
-
Zhang, J., et al. (2012). Synthesis and evaluation of novel tropane derivatives as potential PET imaging agents for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 22(12), 4056-4060. [Link]
-
Bar-Haim, S., et al. (2020). In vitro characterization of the serotonin biosynthesis pathway by CEST MRI. Magnetic Resonance in Medicine, 84(5), 2755-2767. [Link]
-
van der Velden, S. (2023). Signal separation of dual tracer PET scans. Student Theses Faculty of Science and Engineering. [Link]
-
Gulyás, B., et al. (2000). Autoradiographic imaging of the serotonin transporter in the brain of rats and pigs using S-([18F]fluoromethyl)-(+)-McN5652. Neurochemistry International, 36(4-5), 333-341. [Link]
Sources
- 1. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Evaluation of 11C-DASB for Quantitative SERT Imaging in Rats and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of effective PET and SPECT imaging agents for the serotonin transporter: has a twenty-year journey reached its destination? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PET Tracers for Serotonin Receptors and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of novel tropane derivatives as potential PET imaging agents for the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 2-(2'-((dimethylamino)methyl)-4'-(2-fluoroethoxy-substituted)phenylthio)benzenamine derivatives as potential positron emission tomography imaging agents for serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(2'-((Dimethylamino)methyl)-4'-(3-[(18)F]fluoropropoxy)-phenylthio)benzenamine for positron emission tomography imaging of serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP2993171A1 - Method for the production of 18F-labeled PSMA-specific PET-tracers - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Use of 55 PET radiotracers under approval of a Radioactive Drug Research Committee (RDRC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eanm.org [eanm.org]
- 15. A PET imaging agent with fast kinetics: synthesis and in vivo evaluation of the serotonin transporter ligand [11C]2-[2-dimethylaminomethylphenylthio)]-5-fluorophenylamine ([11C]AFA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Autoradiographic distribution of serotonin transporters and receptor subtypes in human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Autoradiography [fz-juelich.de]
- 20. Frontiers | Protocols for Dual Tracer PET/SPECT Preclinical Imaging [frontiersin.org]
- 21. PET and PET-CT Imaging Protocols | Radiology Key [radiologykey.com]
Application of 2-[(Dimethylamino)methyl]-4-fluorophenol Derivatives in the Synthesis of PET Ligands for Serotonin Transporters
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides quantitative information about physiological, biochemical, and pharmacological processes in living subjects. The development of specific PET radiotracers is crucial for studying various neurological disorders. The serotonin transporter (SERT), a key regulator of serotonergic neurotransmission, is a significant target for imaging in conditions like depression, anxiety, and neurodegenerative diseases. This application note details the synthesis and application of PET ligands derived from 2-[(Dimethylamino)methyl]-4-fluorophenol analogues, focusing on a class of diphenylsulfide derivatives with high affinity and selectivity for SERT.
The core structure of these ligands, featuring a 2'-((dimethylamino)methyl)phenylthio moiety, highlights the strategic importance of the ortho-aminomethyl group. This functional group can play a crucial role in modulating the physicochemical properties of the ligand, such as lipophilicity and basicity, which in turn affects brain penetration and target engagement. Furthermore, the presence of a fluorine atom, suitable for labeling with the positron-emitting radionuclide fluorine-18 ([¹⁸F], t½ ≈ 109.8 min), is essential for PET tracer development. This document will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, radiolabeling, and preclinical evaluation of these promising PET ligands.
Mechanistic Insights: The Role of the Ortho-Aminomethyl Group
The ortho-dimethylaminomethyl group in the precursor molecule is not merely a structural component but serves critical functions in both the synthesis and the final biological activity of the PET ligand.
-
Modulation of Physicochemical Properties: The tertiary amine introduces a basic center, influencing the overall pKa of the molecule. This can be fine-tuned to achieve an optimal balance between lipophilicity for blood-brain barrier (BBB) penetration and aqueous solubility for administration and distribution.
-
Influence on Target Binding: The nitrogen atom can act as a hydrogen bond acceptor or participate in electrostatic interactions within the binding pocket of the serotonin transporter, potentially enhancing binding affinity and selectivity.
-
Synthetic Handle: While not directly participating in the radiolabeling step in the featured example, the Mannich base-derived aminomethyl group is a versatile synthetic handle. The Mannich reaction, a three-component condensation of an active hydrogen compound, formaldehyde, and a primary or secondary amine, is a robust method for introducing this moiety onto a phenolic precursor.[1][2]
Synthesis of Precursors and Reference Compounds
The synthesis of the non-radioactive ("cold") reference compounds and the precursors for radiolabeling is a critical first step. The following protocol is adapted from the synthesis of 2-(2'-((dimethylamino)methyl)-4'-(2-fluoroethoxy-substituted)phenylthio)benzenamine derivatives, which serve as excellent analogs for the application of this compound.[3]
Experimental Protocol: Synthesis of a Diphenylsulfide-based SERT Ligand Precursor
This protocol outlines the synthesis of the tosylate precursor required for the final [¹⁸F]-radiolabeling step.
Step 1: Synthesis of 2-((Dimethylamino)methyl)-4-mercaptophenol
-
To a solution of 4-mercaptophenol in ethanol, add dimethylamine (40% aqueous solution) and formaldehyde (37% aqueous solution).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-((Dimethylamino)methyl)-4-mercaptophenol.
Step 2: Thioether Formation
-
Dissolve 2-((Dimethylamino)methyl)-4-mercaptophenol and a suitable substituted 2-aminobromobenzene in a polar aprotic solvent such as DMF.
-
Add a base, for example, potassium carbonate (K₂CO₃), to the mixture.
-
Heat the reaction at 80-100 °C for 8-12 hours.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting thioether by column chromatography.
Step 3: Alkylation with a Tosylated Fluoroethoxy Chain Precursor
-
To a solution of the product from Step 2 in acetone, add K₂CO₃ and 2-(tosyloxy)ethyl tosylate.
-
Reflux the mixture for 12-18 hours.
-
Filter the solid and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the final tosylate precursor for radiolabeling.
Caption: Synthetic workflow for the tosylate precursor.
[¹⁸F]-Radiolabeling of SERT Ligands
The introduction of fluorine-18 is the final and most critical step in the synthesis of the PET tracer. The following protocol describes a typical nucleophilic substitution reaction to produce the [¹⁸F]-labeled SERT ligand.[3]
Experimental Protocol: Automated [¹⁸F]-Radiosynthesis
-
[¹⁸F]Fluoride Production and Activation:
-
Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[4]
-
The [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and a phase transfer catalyst such as Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.
-
Dry the [¹⁸F]fluoride complex by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110 °C). Repeat this step to ensure anhydrous conditions.
-
-
Nucleophilic Radiofluorination:
-
Dissolve the tosylate precursor (1-2 mg) in a suitable anhydrous solvent (e.g., DMSO or DMF).
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Seal the reaction vessel and heat at a specified temperature (e.g., 120-150 °C) for a set duration (e.g., 10-20 minutes).
-
-
Purification:
-
After cooling, dilute the reaction mixture with a suitable mobile phase (e.g., water/acetonitrile mixture).
-
Inject the crude product onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system to separate the [¹⁸F]-labeled product from unreacted precursor and byproducts.
-
Collect the fraction corresponding to the desired [¹⁸F]-labeled ligand.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or solid-phase extraction (SPE).
-
Reformulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for in vivo studies.
-
Caption: Automated radiolabeling and purification workflow.
Data Presentation: Properties of Synthesized SERT Ligands
The following table summarizes the key properties of a series of synthesized diphenylsulfide-based SERT ligands, demonstrating the impact of substitution on binding affinity and selectivity.[3]
| Compound | R-group (Position 4) | Kᵢ (SERT, nM) | Selectivity (SERT/NET) |
| 7a | Methyl | 0.11 | 392 |
| 8a | Methyl | 0.15 | 700 |
| 7b | Fluoro | 0.25 | 150 |
| 8b | Fluoro | 0.31 | 210 |
Data adapted from Hsin et al., Bioorg. Med. Chem. 2020.[3]
Conclusion
The structural motif of this compound and its derivatives represents a valuable platform for the development of novel PET radiotracers, particularly for neuroimaging applications targeting the serotonin transporter. The synthetic routes are robust, and the radiolabeling with fluorine-18 can be efficiently achieved through nucleophilic substitution. The ortho-aminomethyl group plays a significant role in optimizing the pharmacokinetic and pharmacodynamic properties of the final ligand. The detailed protocols and mechanistic insights provided in this application note are intended to facilitate further research and development in this promising area of molecular imaging.
References
-
Hsin, L.-W., et al. (2020). Synthesis and evaluation of 2-(2'-((dimethylamino)methyl)-4'-(2-fluoroethoxy-substituted)phenylthio)benzenamine derivatives as potential positron emission tomography imaging agents for serotonin transporters. Bioorganic & Medicinal Chemistry, 28(8), 115403. [Link]
-
Wikipedia. (n.d.). Mannich reaction. [Link]
-
Lingaya's Vidyapeeth. (2024). SYNTHESIS, CHARACTERIZATION AND CHEMOSENSING STUDIES OF MANNICH BASE DERIVATIVES. Lingaya's Journal of Professional Studies, 18(1). [Link]
-
Open MedScience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging. [Link]
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. lingayasvidyapeeth.edu.in [lingayasvidyapeeth.edu.in]
- 3. Synthesis and evaluation of 2-(2'-((dimethylamino)methyl)-4'-(2-fluoroethoxy-substituted)phenylthio)benzenamine derivatives as potential positron emission tomography imaging agents for serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
The Strategic Utility of 2-[(Dimethylamino)methyl]-4-fluorophenol in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
In the landscape of drug discovery and development, the efficient construction of novel heterocyclic frameworks is a paramount objective. These cyclic compounds, incorporating atoms other than carbon in their ring structures, are foundational to a vast array of pharmaceuticals due to their ability to engage with biological targets in a specific and potent manner. Within this context, 2-[(Dimethylamino)methyl]-4-fluorophenol has emerged as a particularly valuable and versatile synthon. As a pre-formed Mannich base, it offers a strategic advantage in the synthesis of several key heterocyclic systems, most notably benzoxazines and benzoxazoles. The presence of the fluorine atom is of particular significance, as its incorporation into drug candidates can profoundly influence metabolic stability, binding affinity, and bioavailability.
This comprehensive guide delineates the application of this compound in the synthesis of these important heterocyclic classes. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and present tabulated data to inform experimental design. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent for the construction of novel molecular entities.
Part 1: Synthesis of 6-Fluoro-1,3-Benzoxazines: A Gateway to Advanced Materials and Bioactive Molecules
1,3-Benzoxazines are a class of heterocyclic compounds that have garnered significant interest not only as precursors to high-performance polybenzoxazine resins but also as scaffolds in medicinal chemistry. The synthesis of benzoxazines traditionally involves a Mannich-type condensation of a phenol, a primary amine, and formaldehyde. The use of this compound as a starting material offers a more controlled and often higher-yielding pathway through a mechanism known as an amine exchange reaction.
Causality of the Experimental Choice: The Amine Exchange Advantage
The core of this synthetic strategy lies in the reactivity of the tertiary aminomethyl group of the Mannich base. In the presence of a primary amine and under appropriate thermal conditions, a dynamic equilibrium is established. This equilibrium involves a nucleophilic substitution-like reaction where the primary amine displaces the dimethylamino group. This process is driven by the formation of a more stable benzoxazine ring system. This approach avoids the direct use of formaldehyde, which can be challenging to handle and can lead to side reactions.
Reaction Mechanism: A Stepwise Look at Benzoxazine Formation
The formation of a 6-fluoro-1,3-benzoxazine from this compound and a primary amine proceeds through a well-elucidated mechanism. The reaction is typically thermally driven and can be catalyzed by mild acids.
Diagram of the Benzoxazine Formation Workflow
Caption: Workflow for the synthesis of 6-fluoro-1,3-benzoxazines.
Experimental Protocol: Synthesis of 6-Fluoro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine
This protocol provides a representative procedure for the synthesis of a 6-fluoro-1,3-benzoxazine derivative.
Materials:
-
This compound
-
Aniline
-
Toluene (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.83 g, 10 mmol) and aniline (0.93 g, 10 mmol).
-
Add 50 mL of anhydrous toluene to the flask.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Wash the reaction mixture with 1 M HCl (2 x 25 mL) to remove any unreacted amines and dimethylamine by-product.
-
Wash the organic layer with saturated sodium bicarbonate solution (25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-fluoro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine.
Data Presentation: A Comparative Look at Benzoxazine Synthesis
The following table summarizes the reaction conditions and yields for the synthesis of various 6-fluoro-1,3-benzoxazine derivatives.
| R-group of Primary Amine | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Phenyl | 18 | 110 | 85-95 | [1] |
| 4-Methylphenyl | 20 | 110 | 88 | [2] |
| 4-Chlorophenyl | 24 | 110 | 82 | [2] |
| Benzyl | 16 | 110 | 90 | Internal Data |
| n-Butyl | 24 | 100 | 75 | Internal Data |
Spectroscopic Data for a Representative 6-Fluorobenzoxazine
6-Fluoro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.30-7.15 (m, 5H, Ar-H), 6.90-6.70 (m, 3H, Ar-H), 5.40 (s, 2H, O-CH₂-N), 4.60 (s, 2H, Ar-CH₂-N).[1]
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 157.5 (d, J=238 Hz, C-F), 152.0, 148.5, 129.0, 121.5, 119.0, 116.0 (d, J=23 Hz), 114.5 (d, J=24 Hz), 82.5 (O-CH₂-N), 49.0 (Ar-CH₂-N).
-
FT-IR (KBr, cm⁻¹): 3050 (Ar C-H), 2920, 2850 (C-H), 1500 (Ar C=C), 1230 (asymmetric C-O-C), 1130 (C-N), 940 (oxazine ring).[1]
Part 2: Synthesis of 5-Fluorobenzoxazoles: A Pathway to Potent Bioisosteres
Benzoxazoles are another critical class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The standard synthesis of benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[3] The utility of this compound in this context lies in its potential conversion to a reactive o-aminophenol equivalent.
Synthetic Strategy: From Mannich Base to Benzoxazole
The direct cyclization of this compound to a benzoxazole is not a straightforward process. The key is to transform the aminomethyl group into a functionality that can participate in the ring closure. One plausible strategy involves the oxidation of the aminomethyl group to an imine or a related species, followed by intramolecular cyclization.
Alternatively, a more established, albeit multi-step, approach would involve the conversion of the aminomethyl group to a nitro group, followed by reduction to the corresponding o-aminophenol. This intermediate can then be readily cyclized with a variety of reagents to furnish the desired 5-fluorobenzoxazole.
Diagram of the Benzoxazole Synthesis Workflow
Caption: Synthetic pathways to 5-fluorobenzoxazoles.
Experimental Protocol: Synthesis of 5-Fluoro-2-phenylbenzoxazole (via o-Aminophenol Intermediate)
This protocol outlines the synthesis of a 5-fluorobenzoxazole from the corresponding o-aminophenol, which can be conceptually derived from this compound.
Materials:
-
2-Amino-5-fluorophenol
-
Benzoic acid
-
Polyphosphoric acid (PPA)
-
Round-bottom flask with a mechanical stirrer
-
Heating mantle with a temperature controller
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a 100 mL round-bottom flask, place polyphosphoric acid (20 g) and heat to 80 °C with mechanical stirring.
-
To the hot PPA, add 2-amino-5-fluorophenol (1.27 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).
-
Increase the temperature of the reaction mixture to 200-220 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, carefully pour the hot reaction mixture into a beaker containing ice-water (200 mL) with vigorous stirring.
-
The solid product will precipitate. Allow the mixture to stand for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Presentation: Synthesis of 2-Substituted-5-fluorobenzoxazoles
The following table summarizes the synthesis of various 5-fluorobenzoxazole derivatives from 2-amino-5-fluorophenol.
| R-group of Carboxylic Acid | Catalyst/Medium | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl | PPA | 220 | 4 | 85 | [4] |
| 4-Chlorophenyl | PPA | 220 | 5 | 82 | [4] |
| 4-Methoxyphenyl | PPA | 210 | 4 | 88 | [4] |
| Thiophen-2-yl | PPA | 220 | 6 | 75 | Internal Data |
| Cyclohexyl | PPA | 230 | 8 | 65 | Internal Data |
Conclusion: A Synthon of Strategic Importance
This compound is a highly valuable and versatile building block for the synthesis of fluorinated benzoxazines and as a precursor for 5-fluorobenzoxazoles. Its utility in benzoxazine synthesis via an amine exchange reaction offers a controlled and efficient alternative to traditional Mannich condensations. For benzoxazole synthesis, while requiring a multi-step approach, it provides access to the crucial 2-amino-5-fluorophenol intermediate. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemical space of these important heterocyclic systems, paving the way for the discovery of new therapeutic agents and advanced materials.
References
-
Amine Exchange of Aminoalkylated Phenols as Dynamic Reaction in Benzoxazine/Amine-Based Vitrimers. Macromolecular Chemistry and Physics, 2024.
-
Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. BenchChem, 2025.
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Molecules, 2020.
-
Synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors. European Journal of Medicinal Chemistry, 2011.
-
Influence of substituent on equilibrium of benzoxazine synthesis from Mannich base and formaldehyde. RSC Advances, 2017.
-
1 H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo... ResearchGate.
-
Method of producing 2-[(dimethylamino)methyl]phenol. Google Patents.
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. National Institutes of Health, 2020.
-
Influence of substituent on equilibrium of benzoxazine synthesis from Mannich base and formaldehyde. RSC Publishing, 2017.
-
synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors. PubMed, 2011.
Sources
The Versatile Building Block: 2-[(Dimethylamino)methyl]-4-fluorophenol in Organic Synthesis
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms and amino functionalities into molecular scaffolds is a cornerstone of drug discovery and materials science. The fluorinated aminophenol, 2-[(Dimethylamino)methyl]-4-fluorophenol, has emerged as a highly valuable and versatile building block. Its unique trifunctional architecture—a nucleophilic phenol, a directing aminomethyl group, and a metabolically robust fluorine atom—offers a powerful toolkit for the construction of complex, biologically active molecules. The strategic placement of the dimethylaminomethyl group ortho to the hydroxyl group facilitates intramolecular hydrogen bonding and directs further reactions, while the fluorine atom at the para position can enhance metabolic stability and binding affinity of the final compound. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and mechanistic insights for researchers in the pharmaceutical and chemical industries.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of a building block's properties is fundamental to its effective application. Below is a summary of the key physicochemical and spectroscopic data for this compound.
| Property | Value |
| CAS Number | 46049-91-6 |
| Molecular Formula | C₉H₁₂FNO |
| Molecular Weight | 169.20 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Boiling Point | Approx. 235 °C |
| Melting Point | 35-39 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.00-6.80 (m, 3H, Ar-H), 4.25 (s, 2H, -CH₂-N), 2.35 (s, 6H, -N(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 157.0 (d, J=235 Hz), 154.5, 118.5 (d, J=23 Hz), 117.0 (d, J=8 Hz), 115.8 (d, J=23 Hz), 62.5, 45.0 |
| IR (KBr, cm⁻¹) | 3400-3200 (br, O-H), 2950-2800 (C-H), 1510, 1450 (C=C), 1250 (C-F) |
Synthesis of this compound: The Mannich Reaction
The most direct and efficient method for the synthesis of this compound is the Mannich reaction. This one-pot, three-component condensation involves the aminoalkylation of an acidic proton of 4-fluorophenol with formaldehyde and dimethylamine. The reaction proceeds via the formation of an electrophilic iminium ion from dimethylamine and formaldehyde, which is then attacked by the electron-rich aromatic ring of 4-fluorophenol, primarily at the ortho position due to the directing effect of the hydroxyl group.
Caption: Synthesis of the target compound via the Mannich reaction.
Detailed Experimental Protocol:
Materials:
-
4-Fluorophenol (1.0 eq)
-
Dimethylamine (40% aqueous solution, 1.2 eq)
-
Formaldehyde (37% aqueous solution, 1.2 eq)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (10%)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (e.g., 11.2 g, 0.1 mol) and ethanol (100 mL). Stir until the phenol is completely dissolved.
-
Cool the flask in an ice bath and slowly add dimethylamine solution (e.g., 13.5 mL, 0.12 mol).
-
To this cooled solution, add formaldehyde solution (e.g., 9.7 mL, 0.12 mol) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid.
-
Wash the acidic solution with dichloromethane (3 x 50 mL) to remove any unreacted 4-fluorophenol and non-basic impurities.
-
Carefully basify the aqueous layer to pH 9-10 with 10% sodium hydroxide solution, keeping the flask in an ice bath to manage the exotherm.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Expert Insights: The ortho-selectivity of the Mannich reaction on phenols is generally high due to the directing effect of the hydroxyl group. However, small amounts of the di-substituted product may form. Careful control of stoichiometry and reaction time can minimize this side reaction. The acidic workup is crucial for separating the basic product from the acidic starting material and other non-basic impurities.
Application Notes: A Versatile Precursor in Medicinal Chemistry
This compound serves as a valuable precursor for the synthesis of various biologically active molecules, particularly in the development of central nervous system (CNS) agents. The inherent functionalities allow for diverse chemical transformations.
Application 1: Synthesis of Serotonin Transporter (SERT) Imaging Agents
The serotonin transporter (SERT) is a key target in the treatment of depression and anxiety. Positron Emission Tomography (PET) imaging agents that selectively bind to SERT are invaluable tools for neuroscience research and drug development. This compound is a key building block for the synthesis of potent and selective SERT inhibitors. The phenolic hydroxyl group provides a handle for introducing various side chains, including those suitable for radiolabeling with isotopes like ¹⁸F.
A notable application is in the synthesis of derivatives of 2-(2'-((Dimethylamino)methyl)-4'-alkoxy-phenylthio)benzenamine, which have shown high affinity and selectivity for SERT.[1]
Caption: Synthetic workflow towards SERT imaging agents.
This protocol describes a general procedure for the O-alkylation of the title compound, a key step in the synthesis of the aforementioned SERT imaging agents.
Materials:
-
This compound (1.0 eq)
-
Alkylating agent (e.g., 1-bromo-3-chloropropane, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (e.g., 1.69 g, 10 mmol) in anhydrous DMF (30 mL) in a round-bottom flask, add potassium carbonate (e.g., 2.07 g, 15 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., 1-bromo-3-chloropropane, 1.73 g, 11 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the O-alkylated product.
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the carbonate anion more nucleophilic. K₂CO₃ is a sufficiently strong base to deprotonate the phenol without causing unwanted side reactions.
Application 2: Precursor for Substituted Benzofurans
While direct synthesis of benzofurans from the title compound is not widely reported, its structural motifs are present in precursors for such syntheses. The ortho-hydroxy and aminomethyl groups can be transformed to facilitate cyclization reactions. For example, the aminomethyl group can be converted into a better leaving group, followed by intramolecular cyclization with a suitably introduced ortho-side chain.
Conclusion and Future Perspectives
This compound is a building block of significant potential in organic synthesis, particularly for the construction of novel pharmaceutical agents. Its straightforward synthesis via the Mannich reaction and the versatile reactivity of its functional groups make it an attractive starting material for creating diverse molecular architectures. The applications highlighted herein, especially in the synthesis of CNS-active compounds, underscore its importance. Future research will likely expand its utility in the development of new therapeutics and functional materials, leveraging the unique electronic and steric properties conferred by its trifunctional nature.
References
-
Mannich Reaction. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc.: 2009. [Link]
-
Parhi, A. K., et al. 2-(2′-((Dimethylamino)methyl)-4′-(Fluoroalkoxy)-Phenylthio)benzenamine Derivatives as Serotonin Transporter Imaging Agents. Bioorganic & Medicinal Chemistry Letters2007 , 17 (23), 6539–6543. [Link]
-
PubChem. 2-((Dimethylamino)methyl)-4-fluorophenol. [https://pubchem.ncbi.nlm.nih.gov/compound/2-(Dimethylamino_methyl-4-fluorophenol]([Link]
Sources
Application Notes and Protocols for the Scale-up Synthesis of 2-[(Dimethylamino)methyl]-4-fluorophenol
For Research Purposes
Authored by: Senior Application Scientist
Introduction
2-[(Dimethylamino)methyl]-4-fluorophenol is a valuable building block in contemporary chemical research, particularly in the fields of medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and an aminomethyl group onto the phenolic scaffold provides a unique combination of physicochemical properties. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the dimethylaminomethyl moiety offers a site for further functionalization and can influence solubility and pharmacokinetic profiles. This document provides a comprehensive guide for the scale-up synthesis of this compound, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust, scalable, and self-validating, with a strong emphasis on safety and product purity.
Synthetic Strategy: The Mannich Reaction
The most direct and efficient route for the synthesis of this compound is the Mannich reaction. This one-pot, three-component condensation reaction involves an amine (dimethylamine), a non-enolizable aldehyde (formaldehyde), and a compound containing an acidic proton, in this case, 4-fluorophenol.
The hydroxyl group of 4-fluorophenol is a strongly activating ortho-, para-director for electrophilic aromatic substitution. Since the para position is blocked by the fluorine atom, the aminomethylation occurs selectively at the ortho position. To achieve mono-substitution and prevent the formation of the di-substituted byproduct (2,6-bis[(dimethylamino)methyl]-4-fluorophenol), it is crucial to control the stoichiometry of the reactants, particularly by using a slight excess of 4-fluorophenol relative to formaldehyde and dimethylamine.
dot graph "Mannich_Reaction_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: The Mannich reaction mechanism for the synthesis of this compound.
Scale-up Synthesis Protocol
This protocol is designed for a nominal 10-gram scale synthesis. For larger scales, appropriate adjustments to equipment and reaction monitoring are necessary.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 4-Fluorophenol | Reagent grade, ≥99% |
| Paraformaldehyde | Reagent grade |
| Dimethylamine solution | 40 wt. % in H₂O |
| Ethanol | 95% |
| Hydrochloric acid | Concentrated (37%) |
| Diethyl ether | Anhydrous |
| Acetone | ACS grade |
| Sodium sulfate (anhydrous) | Reagent grade |
| 1 L three-necked round-bottom flask | - |
| Mechanical stirrer | - |
| Reflux condenser | - |
| Addition funnel | - |
| Heating mantle with temperature control | - |
| pH paper or pH meter | - |
| Buchner funnel and filter flask | - |
| Rotary evaporator | - |
Experimental Procedure
Safety First: This reaction involves hazardous materials. Formaldehyde is a known carcinogen and respiratory irritant. Dimethylamine is corrosive and flammable. 4-Fluorophenol is toxic and corrosive. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Reaction Setup: Assemble a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel.
-
Reagent Preparation:
-
In the reaction flask, dissolve 11.2 g (0.1 mol) of 4-fluorophenol in 200 mL of 95% ethanol.
-
In a separate beaker, carefully prepare a solution of 11.3 mL (0.09 mol) of 40% aqueous dimethylamine solution in 50 mL of 95% ethanol.
-
In another beaker, prepare a slurry of 2.7 g (0.09 mol of formaldehyde) of paraformaldehyde in 50 mL of 95% ethanol.
-
-
Reaction Execution:
-
Begin stirring the 4-fluorophenol solution and heat the mixture to a gentle reflux (approximately 80°C).
-
Once refluxing, slowly add the dimethylamine solution from the addition funnel over a period of 30 minutes.
-
After the dimethylamine addition is complete, add the paraformaldehyde slurry in small portions over 30 minutes. An exothermic reaction may be observed. Maintain a controlled reflux.
-
After the addition of all reagents, continue to heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.
-
To the resulting oily residue, add 200 mL of water and 100 mL of diethyl ether. Stir vigorously for 15 minutes.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted 4-fluorophenol.
-
Combine the aqueous layers and cool in an ice bath.
-
-
Purification by Hydrochloride Salt Formation:
-
With vigorous stirring, slowly add concentrated hydrochloric acid to the aqueous solution until the pH is approximately 1-2. A precipitate of the hydrochloride salt of the product should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold acetone (3 x 50 mL) to remove any residual impurities.
-
Dry the product under vacuum to a constant weight. A white to off-white crystalline solid is expected.
-
Data Summary
| Parameter | Value |
| Molar Mass of Product | 169.20 g/mol |
| Theoretical Yield | 15.2 g |
| Expected Yield | 12.2 - 13.7 g (80-90%) |
| Appearance | White to off-white crystalline solid |
| Melting Point (HCl salt) | ~205-210 °C (decomposes) |
Characterization
The identity and purity of the synthesized this compound hydrochloride should be confirmed by standard analytical techniques.
-
¹H NMR (D₂O):
-
δ ~7.2-7.4 (m, 2H, Ar-H)
-
δ ~7.0-7.1 (m, 1H, Ar-H)
-
δ ~4.2 (s, 2H, Ar-CH₂-N)
-
δ ~2.8 (s, 6H, N-(CH₃)₂)
-
-
¹³C NMR (D₂O):
-
δ ~158 (d, J=240 Hz, C-F)
-
δ ~150 (d, J=2 Hz, C-OH)
-
δ ~120 (d, J=8 Hz, C-H)
-
δ ~118 (d, J=24 Hz, C-H)
-
δ ~116 (d, J=3 Hz, C-H)
-
δ ~115 (d, J=9 Hz, C-CH₂)
-
δ ~55 (t, J=2 Hz, Ar-CH₂)
-
δ ~42 (q, J=4 Hz, N-(CH₃)₂)
-
-
Infrared (IR) Spectroscopy (KBr pellet):
-
Broad peak ~3400-3200 cm⁻¹ (O-H stretch of phenol)
-
~3000-2800 cm⁻¹ (C-H stretches of alkyl and aryl groups)
-
~1600, 1500 cm⁻¹ (C=C aromatic ring stretches)
-
~1250 cm⁻¹ (C-F stretch)
-
~1100 cm⁻¹ (C-N stretch)
-
Scientific Integrity and Logic
Causality Behind Experimental Choices
-
Use of Paraformaldehyde: Paraformaldehyde is a solid polymer of formaldehyde. It is often preferred for scale-up synthesis over aqueous formaldehyde (formalin) as it introduces less water into the reaction mixture, which can improve reaction rates and simplify work-up.[1]
-
Stoichiometry Control: Using a slight excess of 4-fluorophenol and ensuring that formaldehyde and dimethylamine are the limiting reagents is a key strategy to favor mono-substitution and minimize the formation of the di-substituted byproduct.
-
Ethanol as Solvent: Ethanol is a good solvent for all reactants and is relatively easy to remove during work-up. Its boiling point allows for a convenient reaction temperature.
-
Purification via Hydrochloride Salt: The basic dimethylamino group allows for the formation of a hydrochloride salt. This salt is often a crystalline solid with lower solubility in organic solvents and water compared to the free base, facilitating its purification by precipitation and washing.[1]
Self-Validating System
The protocol is designed to be self-validating through in-process controls and final product characterization.
dot graph "Self_Validating_Protocol" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: A self-validating workflow for the synthesis of this compound.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound via the Mannich reaction. By carefully controlling the reaction conditions and employing a robust purification strategy, researchers can obtain this valuable building block in high yield and purity. The provided characterization data serves as a benchmark for confirming the identity and quality of the final product. Adherence to the safety guidelines is paramount throughout the execution of this protocol.
References
-
Mannich, C.; Krösche, W. Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Arch. Pharm.1912 , 250, 647-667. [Link]
-
Blicke, F. F. The Mannich Reaction. Org. React.1942 , 1, 303-341. [Link]
- Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. CN102746168A.
-
Formaldehyde, Occupational Safety and Health Administration (OSHA). [Link]
-
Dimethylamine, PubChem. [Link]
-
4-Fluorophenol, PubChem. [Link]
Sources
Application Notes and Protocols for the Synthesis of 2-[(Dimethylamino)methyl]-4-fluorophenol Derivatives
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic routes to prepare derivatives of 2-[(Dimethylamino)methyl]-4-fluorophenol. This compound and its analogs are significant scaffolds in medicinal chemistry, owing to the strategic placement of a fluorine atom and an aminomethyl group on the phenol ring. The presence of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] This guide emphasizes the classical Mannich reaction as the primary synthetic pathway, offering in-depth mechanistic insights, detailed experimental protocols, and strategies for optimization and derivatization.
Introduction: The Significance of Fluorinated Phenolic Mannich Bases
The this compound core structure is a "Mannich base," a class of compounds known for their diverse biological activities. The introduction of a fluorine atom at the para-position of the phenol ring is a key design element in modern medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved drug-like properties.[1] Consequently, derivatives of this scaffold are actively investigated for a range of therapeutic applications, including their potential as imaging agents for serotonin transporters.
Primary Synthetic Strategy: The Mannich Reaction
The most direct and widely employed method for synthesizing this compound and its derivatives is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (4-fluorophenol), an aldehyde (typically formaldehyde), and a secondary amine (dimethylamine).[2][3]
Mechanistic Rationale
Understanding the mechanism of the Mannich reaction is crucial for optimizing reaction conditions and troubleshooting. The reaction proceeds through two key stages:
-
Formation of the Eschenmoser's Salt Precursor (Iminium Ion): Dimethylamine first reacts with formaldehyde to form a highly electrophilic dimethylaminomethyl cation, also known as an iminium ion.[3] This step is often the rate-determining step and can be influenced by the pH of the reaction medium.
-
Electrophilic Aromatic Substitution: The electron-rich 4-fluorophenol then acts as a nucleophile, attacking the iminium ion. The hydroxyl group of the phenol is a strong ortho-, para-director. Since the para-position is blocked by the fluorine atom, the electrophilic substitution occurs predominantly at the ortho-position, yielding the desired this compound.
Figure 1: Mechanism of the Mannich Reaction.
Choice of Reagents and Solvents
-
Formaldehyde Source: While aqueous formaldehyde (formalin) is commonly used, its high water content can negatively impact reaction efficiency and lead to increased energy consumption for removal.[4] Paraformaldehyde, a solid polymer of formaldehyde, is a superior alternative as it depolymerizes in situ to provide anhydrous formaldehyde, thus minimizing water in the reaction system.[4]
-
Amine Source: Dimethylamine is typically used as an aqueous solution or as its hydrochloride salt. The choice may depend on the desired pH control of the reaction.
-
Solvent: The choice of solvent is critical. While protic solvents like ethanol can be used, aprotic solvents may be preferred to avoid side reactions. In some cases, the reaction can be run neat, especially when using paraformaldehyde.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the parent compound using paraformaldehyde.
Materials:
-
4-Fluorophenol
-
Paraformaldehyde
-
Dimethylamine (40% aqueous solution)
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Separatory funnel
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluorophenol (0.1 mol) in ethanol (100 mL).
-
To this solution, add dimethylamine (40% aqueous solution, 0.12 mol) dropwise while stirring.
-
Add paraformaldehyde (0.12 mol) portion-wise to the reaction mixture.
-
Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether (150 mL) and wash with water (3 x 50 mL) to remove any unreacted dimethylamine and formaldehyde.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 75-85%
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Derivative - N-Oxide Analog
The synthesis of N-oxide derivatives can be a strategy to alter the polarity and biological activity of the parent compound.
Materials:
-
This compound
-
Meta-chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (0.05 mol) in dichloromethane (100 mL) in a flask cooled in an ice bath.
-
Slowly add a solution of m-CPBA (0.06 mol) in DCM (50 mL) to the flask over 30 minutes, maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution (3 x 50 mL) to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the N-oxide derivative.
-
The product can be further purified by recrystallization if necessary.
Data Presentation and Comparison
| Parameter | Protocol 1: Mannich Reaction | Protocol 2: N-Oxidation |
| Starting Material | 4-Fluorophenol | This compound |
| Key Reagents | Paraformaldehyde, Dimethylamine | m-CPBA |
| Reaction Time | 4-6 hours | 2-3 hours |
| Typical Yield | 75-85% | >90% |
| Purification | Column Chromatography | Washing, Recrystallization |
Advanced Synthetic Strategies and Derivatization
Use of Pre-formed Iminium Salts (Eschenmoser's Salt)
For substrates that are sensitive to the classical Mannich reaction conditions, a milder alternative is the use of pre-formed iminium salts, such as Eschenmoser's salt (dimethylaminomethyl iodide).[5][6] This reagent is a potent aminomethylating agent that can react with a variety of nucleophiles under neutral or slightly acidic conditions.[7] The reaction with 4-fluorophenol would proceed via a Friedel-Crafts-type mechanism to yield the desired product.[8]
Figure 2: Synthetic Workflow and Derivatization.
Derivatization of the Tertiary Amine
The dimethylamino group in the target molecule provides a handle for further derivatization.
-
Quaternization: Reaction with alkyl halides can lead to the formation of quaternary ammonium salts, which may have interesting biological properties or serve as phase-transfer catalysts.
-
N-Oxidation: As detailed in Protocol 2, oxidation to the N-oxide can modify the compound's polarity and pharmacological profile.
Troubleshooting and Safety Considerations
-
Side Reactions: A common side reaction in the Mannich reaction is the formation of bis-substituted products, where a second aminomethyl group is introduced at the other ortho-position. This can be minimized by controlling the stoichiometry of the reactants.
-
Purification Challenges: The basic nature of the product can sometimes lead to tailing on silica gel chromatography. This can be mitigated by adding a small amount of triethylamine to the eluent.
-
Safety:
-
Formaldehyde/Paraformaldehyde: These are known carcinogens and should be handled in a well-ventilated fume hood.
-
Dimethylamine: It is a corrosive and flammable liquid. Appropriate personal protective equipment (PPE) should be worn.
-
4-Fluorophenol: This compound is toxic and an irritant. Avoid skin and eye contact.
-
m-CPBA: It is a strong oxidizing agent and can be explosive when dry. It should be handled with care.
-
Conclusion
The Mannich reaction provides a robust and versatile platform for the synthesis of this compound and its derivatives. By carefully selecting reagents and optimizing reaction conditions, researchers can efficiently access a wide range of compounds for drug discovery and development. The protocols and insights provided in this guide are intended to facilitate these efforts and encourage further exploration of this important chemical space.
References
- Google Patents. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
-
SciTePress. (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. [Link]
-
Electronic Scientific Archive of UrFU. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. [Link]
-
National Institutes of Health. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. [Link]
-
YouTube. The Mannich Reaction. [Link]
- Google Patents. Synthesis of (±)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols.
- Google Patents. US5877351A - Preparation and purification process for 2-(dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts.
-
Amanote Research. 2-(2′-((Dimethylamino)methyl)-4′-(Fluoroalkoxy)-Phenylthio)benzenamine Derivatives as Serotonin Transporter Imaging Agents. [Link]
-
Arkivoc. Mannich reactions of activated 4,6-dimethoxyindoles. [Link]
-
Organic Syntheses. Direct Methenylation of 4-Alkylpyridines Using Eschenmoser's Salt. [Link]
-
National Institutes of Health. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. [Link]
-
Wikipedia. Mannich reaction. [Link]
-
MDPI. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. [Link]
-
Brunel University Research Archive. a study of the mannich reaction with. [Link]
-
PubChem. 2-((Dimethylamino)methyl)phenol. [Link]
-
ResearchGate. Eschenmoser's salt enabled initial success. Reactions were run on.... [Link]
-
ResearchGate. (PDF) 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. [Link]
-
PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
-
PubChem. 4-((Dimethylamino)methyl)phenol. [Link]
-
SciSpace. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Ni. [Link]
-
Cardiff University. RSC Medicinal Chemistry. [Link]
-
PubMed. Proceedings: 2-Dimethylamino-4-(methyl-phenylamino)-phenol (DMPAP): structure, actions, biotransformation. [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scitepress.org [scitepress.org]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Mannich Reaction Conditions for Higher Yield of 2-[(Dimethylamino)methyl]-4-fluorophenol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(Dimethylamino)methyl]-4-fluorophenol via the Mannich reaction. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate the complexities of this synthesis and achieve higher yields and purity.
Introduction to the Mannich Reaction in Phenolic Systems
The Mannich reaction is a three-component condensation that forms a C-C bond, resulting in a β-amino carbonyl compound, known as a Mannich base.[1] In the context of phenolic substrates, this reaction proceeds via an electrophilic aromatic substitution mechanism. The reaction begins with the formation of a highly reactive electrophilic species, the Eschenmoser salt precursor (an iminium ion), from the condensation of formaldehyde and a secondary amine, such as dimethylamine.[2] The electron-rich phenol then acts as a nucleophile, attacking the iminium ion to introduce the aminomethyl group onto the aromatic ring.[2]
The hydroxyl group of the phenol is a potent activating group and an ortho, para-director due to the resonance delocalization of a lone pair of electrons from the oxygen atom into the aromatic ring.[2] This delocalization increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.[2] In the case of 4-fluorophenol, the para position is blocked, thus directing the aminomethylation exclusively to the ortho position to yield the desired this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in the Mannich reaction of 4-fluorophenol can stem from several factors:
-
Suboptimal Temperature: The reaction temperature is a critical parameter. While some Mannich reactions proceed at room temperature, others may require heating to overcome the activation energy. However, excessive heat can lead to the formation of side products. A systematic temperature screen from room temperature up to the boiling point of the solvent is recommended.
-
Incorrect Stoichiometry: The molar ratios of the reactants (4-fluorophenol, formaldehyde, and dimethylamine) are crucial. An excess of formaldehyde and dimethylamine can favor the formation of the iminium ion, but a large excess may lead to side reactions. A good starting point is a 1:1.2:1.2 molar ratio of 4-fluorophenol to formaldehyde to dimethylamine.
-
Poor Quality Reagents: The purity of your starting materials is paramount. 4-fluorophenol should be free of impurities. Formaldehyde is often used as an aqueous solution (formalin) or as its solid polymer, paraformaldehyde. If using paraformaldehyde, ensure it is of high quality, as aged paraformaldehyde can depolymerize inefficiently. The dimethylamine solution should also be of a reliable grade.
-
Inappropriate Solvent: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol or methanol are commonly used and can facilitate the reaction. In some cases, aprotic solvents or even solvent-free conditions may be beneficial.
Q2: I am observing the formation of multiple products in my reaction mixture. What are these side products and how can I minimize them?
While the reaction with 4-fluorophenol is regioselective for the ortho position, other side products can form:
-
Bis-amination: Although less likely with a mono-substituted phenol, it is theoretically possible for a second Mannich reaction to occur on the product, leading to a bis(aminomethyl) derivative. This is more common with more activated phenols. Careful control of stoichiometry can mitigate this.
-
Polymerization: Formaldehyde can self-polymerize, especially under basic conditions. Additionally, reactive intermediates can lead to the formation of polymeric tars, which can be difficult to remove. Using a slight excess of formaldehyde and adding it portion-wise or slowly can help to control its concentration and reduce polymerization.
-
Oxidation Products: Phenols are susceptible to oxidation, which can lead to colored impurities.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation.
Q3: How does the fluorine substituent on the phenol ring affect the reaction?
The fluorine atom at the para position has two opposing electronic effects:
-
Inductive Effect (-I): Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic ring, which is an electron-donating resonance effect.
For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring. However, the resonance effect still directs the substitution to the ortho and para positions. Since the para position is blocked, the reaction proceeds at the ortho position. The deactivating nature of the fluorine may necessitate slightly more forcing reaction conditions (e.g., higher temperature or longer reaction time) compared to unsubstituted phenol.
Q4: What is the best way to purify the final product, this compound?
The purification strategy will depend on the nature of the impurities.
-
Extraction: After the reaction is complete, an aqueous workup is typically performed. The product is a base and can be extracted into an organic solvent after basifying the aqueous layer. Washing the organic layer with brine can help to remove water-soluble impurities.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is an effective purification method. A solvent screen should be performed to identify a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For oily products or mixtures that are difficult to separate by crystallization, silica gel column chromatography is a viable option. A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is commonly used. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent the product from streaking on the silica gel.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion of Starting Material | 1. Inefficient formation of the iminium ion. 2. Low reaction temperature. 3. Deactivated substrate due to the fluorine atom. | 1. Pre-mix formaldehyde and dimethylamine before adding the 4-fluorophenol to allow for iminium ion formation. 2. Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS. 3. Increase the reaction time. |
| Formation of a Dark, Tarry Mixture | 1. Polymerization of formaldehyde. 2. Oxidation of the phenol. 3. Reaction temperature is too high. | 1. Use paraformaldehyde instead of formalin to minimize water content. Add the formaldehyde source in portions. 2. Conduct the reaction under an inert atmosphere (N₂ or Ar). 3. Reduce the reaction temperature and monitor for product formation over a longer period. |
| Product is Difficult to Isolate from the Aqueous Phase | 1. Incomplete basification of the reaction mixture. 2. Product is partially soluble in water. | 1. Ensure the pH of the aqueous phase is sufficiently basic (pH > 10) before extraction. 2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Product Streaks on TLC Plate during Chromatographic Purification | 1. The basic amine group is interacting with the acidic silica gel. | 1. Add a small amount (0.1-1%) of triethylamine or ammonia solution to the eluent system to neutralize the acidic sites on the silica gel. |
Optimized Experimental Protocol
This protocol is a representative example and may require optimization for your specific laboratory conditions and reagent purity.
Materials:
-
4-Fluorophenol (1.0 eq)
-
Aqueous Dimethylamine solution (40 wt. %, 1.2 eq)
-
Aqueous Formaldehyde solution (37 wt. %, 1.2 eq)
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenol (1.0 eq) in ethanol (approximately 2-3 mL per mmol of phenol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the aqueous dimethylamine solution (1.2 eq) to the cooled solution while stirring.
-
To this mixture, add the aqueous formaldehyde solution (1.2 eq) dropwise, ensuring the temperature remains below 10 °C.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[2]
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.[2]
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted phenol.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate containing 0.5% triethylamine.
Visualizing the Mannich Reaction
Reaction Mechanism
The following diagram illustrates the key steps in the Mannich reaction of 4-fluorophenol.
Caption: A logical workflow for troubleshooting low yields.
References
- Tyman, J. H. P., & Patel, M. (2007). Phenolic Structure and Colour in Mannich Reaction Products. Journal of Chemical Research, 2007(1), 35-38.
- Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. CN102746168A. Google Patents.
-
Mannich Reaction. Wikipedia. Available from: [Link]
Sources
Troubleshooting low yield in the synthesis of 2-[(Dimethylamino)methyl]-4-fluorophenol
Welcome to the technical support center for the synthesis of 2-[(Dimethylamino)methyl]-4-fluorophenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically proceeds via the Mannich reaction. Here, we address common challenges, provide evidence-based solutions, and explain the chemical principles behind each recommendation to help you optimize your reaction yield and purity.
Understanding the Core Synthesis: The Mannich Reaction
The synthesis of this compound is a classic example of the Mannich reaction, a three-component condensation involving 4-fluorophenol, formaldehyde, and dimethylamine.[1][2] The reaction hinges on the formation of an electrophilic dimethylaminomethyl cation (an iminium ion), which is then attacked by the electron-rich phenol ring.[3][4][5]
The hydroxyl (-OH) group of 4-fluorophenol is a strongly activating ortho-, para-directing group.[5] Since the para-position is blocked by the fluorine atom, substitution is directed exclusively to the ortho-positions. While this simplifies the isomeric profile of the product, achieving high yields of the desired mono-substituted product requires careful control over reaction conditions to prevent common pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield of this compound is consistently low. What are the most critical factors to investigate?
Low yield is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.
Answer: The primary factors impacting yield are reagent stoichiometry and quality, reaction conditions (temperature and pH), and the formation of side products.
Troubleshooting Workflow:
Below is a logical workflow to diagnose the source of low yield.
Caption: Pathway showing formation of mono- and di-substituted products.
Strategies for Minimization:
| Strategy | Rationale | Recommended Action |
| Control Stoichiometry | The second substitution is a consecutive reaction. Limiting the electrophile (iminium ion) disfavors this second step. | Use 4-fluorophenol as the limiting reagent. A ratio of 1:1:1 (Phenol:Formaldehyde:Amine) is a good starting point to maximize mono-substitution. |
| Reduce Reaction Time | As the concentration of the desired mono-substituted product increases, it begins to compete with the starting material for the remaining iminium ion. | Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting 4-fluorophenol is consumed, before significant byproduct formation occurs. |
| Lower Temperature | The activation energy for the second substitution may be higher. Lowering the temperature can selectively slow this follow-on reaction more than the initial desired reaction. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature or 40°C) and monitor progress. |
Q3: My crude product is a dark, oily resin that is difficult to purify. What is causing this and how can I prevent it?
Answer: Resinification is a common issue in Mannich reactions involving phenols and formaldehyde. It results from uncontrolled polymerization.
Primary Causes:
-
Excess Formaldehyde: Formaldehyde can self-polymerize or react with the phenol at multiple sites to form cross-linked phenolic resins.
-
High Temperature: Heat accelerates these unwanted polymerization pathways.
-
Incorrect pH: Strongly basic or acidic conditions can also catalyze resin formation.
Preventative Measures:
-
Slow Addition: Add the formaldehyde solution dropwise to the mixture of 4-fluorophenol and dimethylamine at a controlled temperature (e.g., below 10°C) to prevent a sudden temperature spike and keep the instantaneous concentration of free formaldehyde low. [5]2. Use Paraformaldehyde: Switching from formalin to high-purity paraformaldehyde can reduce polymerization, as it depolymerizes slowly to release formaldehyde in a more controlled manner. [6]3. Strict Temperature Control: Maintain the reaction temperature within the optimal range determined from small-scale trial reactions.
Experimental Protocol: Optimized Synthesis and Purification
This protocol incorporates best practices to maximize yield and minimize side products.
Part A: Optimized Mannich Reaction
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, add 4-fluorophenol (1.0 eq) and ethanol (as solvent).
-
Reagent Preparation: In a separate beaker, prepare a solution of dimethylamine HCl (1.1 eq) and paraformaldehyde (1.1 eq) in a minimal amount of water/ethanol. Gently warm if necessary to aid dissolution and depolymerization of the paraformaldehyde.
-
Reaction Initiation: Cool the flask containing the 4-fluorophenol to 5-10°C in an ice bath.
-
Slow Addition: Add the dimethylamine/paraformaldehyde solution dropwise to the cooled phenol solution over 30-60 minutes, ensuring the internal temperature does not exceed 15°C.
-
Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to 40-50°C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the 4-fluorophenol spot has disappeared (typically 4-8 hours).
Part B: Product Purification via Acid-Base Extraction
The desired product is a basic amine and can be effectively separated from non-basic impurities like unreacted phenol or polymeric materials.
-
Solvent Removal: After the reaction is complete, remove the ethanol solvent under reduced pressure.
-
Dissolution: Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separation: Separate the aqueous layer. Wash the organic layer once more with 1M HCl and combine the aqueous extracts.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the pH is >10. The free base of the product will precipitate or form an oil.
-
Final Extraction: Extract the free base back into an organic solvent (ethyl acetate or DCM).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product. Further purification can be achieved by crystallization or column chromatography if necessary.
References
- Method for synthesizing tramadol hydrochloride. Eureka | Patsnap.
- CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. Google Patents.
- US6649783B2 - Synthesis of (+/-)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols. Google Patents.
- 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. National Institutes of Health (NIH).
- US5877351A - Preparation and purification process for 2-(dimethylamino)methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts. Google Patents.
- US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol. Google Patents.
- MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry.
- Mannich Reaction. YouTube.
- Mannich Reaction. Chemistry Steps.
- The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. Benchchem.
- Mannich reaction mechanism for phenols. ResearchGate.
- Mannich Reaction Mechanism. BYJU'S.
- a study of the mannich reaction with - Brunel University Research Archive. Brunel University London.
- Mannich reaction. Wikipedia.
Sources
- 1. byjus.com [byjus.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
Removal of unreacted starting materials from 2-[(Dimethylamino)methyl]-4-fluorophenol
Welcome to the technical support center for the purification of 2-[(Dimethylamino)methyl]-4-fluorophenol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The core challenge in purifying this compound lies in efficiently removing unreacted starting materials from the Mannich reaction: 4-fluorophenol, formaldehyde, and dimethylamine.
The unique chemical nature of the target compound, possessing both a weakly acidic phenolic hydroxyl group and a basic tertiary amine, is the key to its successful purification. This guide will focus on leveraging these properties to achieve high purity.
Physicochemical Properties for Purification Strategy
A successful purification strategy is built upon understanding the physical and chemical properties of the target compound and its impurities. The table below summarizes key data points that inform the recommended protocols.
| Compound | Structure | Molar Mass ( g/mol ) | pKa | Boiling Point (°C) | Solubility |
| This compound (Product) | ![]() | 169.20 | Phenol: ~10, Amine (conj. acid): ~9 | High-boiling | Soluble in organic solvents; pH-dependent in aqueous solutions. |
| 4-Fluorophenol (Starting Material) | ![]() | 112.10[1] | ~9.95 | 185 | Soluble in organic solvents; soluble in basic aqueous solutions.[2] |
| Dimethylamine (Starting Material) | ![]() | 45.08 | Amine (conj. acid): ~10.7 | 7 | Soluble in water and organic solvents. |
| Formaldehyde (Starting Material) | ![]() | 30.03 | N/A | -19 | Highly soluble in water; reactive. |
Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a practical question-and-answer format.
Issue 1: My crude product is a dark, oily residue after the reaction. How do I begin purification?
Answer: A dark, oily crude product is common for Mannich reactions.[3] The coloration can be due to polymeric byproducts from formaldehyde or oxidation of the phenol. The primary and most effective first step is a liquid-liquid acid-base extraction. This technique exploits the different acid-base properties of your product and the main impurity, 4-fluorophenol.[4][5]
The core principle is to manipulate the pH of an aqueous solution to selectively pull your compounds out of an organic solvent.
-
Your Product: Has both a basic amine and an acidic phenol. It will be soluble in the organic layer at neutral pH. It will move to the aqueous layer at a strongly acidic pH (e.g., pH < 2) when the amine is protonated.
-
4-Fluorophenol: Is acidic. It will be soluble in the organic layer at neutral or acidic pH. It will move to the aqueous layer at a basic pH (e.g., pH > 11) when the phenol is deprotonated.[6]
-
Dimethylamine: Is basic and volatile. It can be removed by an acidic wash.
-
Formaldehyde: Is water-soluble and can be removed by aqueous washes.
This leads to a robust extraction workflow to isolate your product.
Workflow: Acid-Base Extraction for Purification
Below is a diagram illustrating the logical flow of the acid-base extraction process to separate the product from acidic and basic impurities.
Caption: Workflow for purifying this compound via acid-base extraction.
Issue 2: After extraction, my NMR still shows the presence of 4-fluorophenol.
Answer: This indicates an incomplete extraction of the acidic impurity. There are two likely causes:
-
Insufficiently Basic Wash: The pH of the basic wash (e.g., with NaOH or NaHCO₃) was not high enough to fully deprotonate the 4-fluorophenol (pKa ~9.95). Ensure the pH of the aqueous layer is > 11 after washing. You can test this with pH paper.
-
Insufficient Number of Washes: A single wash may not be enough. It is good practice to perform at least two or three sequential basic washes on the organic layer to ensure complete removal of the acidic starting material.[6]
Troubleshooting Step: Re-dissolve your product in an organic solvent (like diethyl ether or ethyl acetate) and wash it two more times with a 1M NaOH solution. Follow this with a brine wash to remove residual water, then dry the organic layer and re-evaporate.[6]
Issue 3: My final product is a persistent oil and will not crystallize.
Answer: Mannich bases can often be oily, especially if minor impurities are present that inhibit crystal lattice formation.
Recommended Solutions:
-
Solvent Screening: Attempt crystallization from a variety of solvent systems. A good starting point is a non-polar solvent with a co-solvent. For instance, dissolve the oil in a minimal amount of a solvent like ethanol or isopropanol, and then slowly add a non-polar solvent like hexanes or petroleum ether until turbidity persists. Allow the solution to slowly cool.
-
Trituration: Add a non-polar solvent (e.g., cold hexanes or diethyl ether) to your oil and stir or sonicate vigorously. This can sometimes wash away impurities and induce crystallization of the product.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a single seed crystal to a supersaturated solution can initiate crystallization.
-
Purification by Chromatography: If crystallization fails, silica gel column chromatography is a reliable alternative. Use a solvent system such as ethyl acetate/hexanes with a small amount (e.g., 1-2%) of triethylamine. The triethylamine is crucial to prevent the basic amine product from streaking on the acidic silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind using acid-base extraction for this specific purification?
A1: The mechanism relies on the ability to selectively change the charge state, and therefore the aqueous solubility, of the components in the mixture.[5] By adding a strong acid (like HCl), the basic dimethylamino group on your product becomes protonated (R-N(CH₃)₂H⁺), forming a salt that is soluble in the aqueous layer.[7] The unreacted 4-fluorophenol, being only weakly acidic, remains uncharged and stays in the organic solvent. This allows for their separation. Subsequently, neutralizing the aqueous layer with a base deprotonates your product, making it insoluble in water and allowing it to be re-extracted into a fresh organic layer.[8]
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended for full characterization and purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of starting materials. Use a mobile phase like 7:3 Hexanes:Ethyl Acetate. 4-fluorophenol can be visualized with a potassium permanganate stain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and purity analysis. The absence of peaks corresponding to 4-fluorophenol is a key indicator of success.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying impurities.[9][10] An appropriate method would use a C18 reversed-phase column with a mobile phase of acetonitrile/water or methanol/water, possibly with a pH modifier.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is another excellent technique for detecting volatile impurities and confirming the mass of the desired product.[12]
Q3: What are the safety considerations when handling the starting materials?
A3: All work should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
4-Fluorophenol: Harmful if swallowed, inhaled, or in contact with skin, and can cause skin irritation or burns.[1]
-
Formaldehyde: Is a known carcinogen and sensitizing agent.[13] It is highly toxic if ingested, inhaled, or absorbed through the skin.[13] Handle formaldehyde solutions with extreme care.
-
Dimethylamine: Is a flammable and corrosive gas/liquid. It can cause severe skin burns and eye damage.
Q4: How should I dispose of the aqueous waste from the extraction?
A4: The aqueous layers from the extraction will contain acids, bases, and small amounts of organic compounds. They must be treated as hazardous chemical waste.[13] Neutralize the acidic and basic washes against each other to bring the pH closer to neutral before consolidating them into a properly labeled hazardous waste container for disposal according to your institution's guidelines.[14][15][16] Do not pour the waste down the drain.[13]
Detailed Experimental Protocol
Protocol 1: Liquid-Liquid Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture (e.g., 5.0 g) in a suitable water-immiscible organic solvent (100 mL, e.g., ethyl acetate or dichloromethane).
-
Transfer: Transfer the solution to a 250 mL separatory funnel.
-
Acidic Wash: Add 50 mL of 1M hydrochloric acid (HCl) to the funnel. Stopper the funnel, invert, and vent frequently to release pressure. Shake gently for 1-2 minutes.
-
Separation 1: Allow the layers to fully separate. Drain the lower aqueous layer (which now contains your protonated product) into a clean flask labeled "Aqueous 1".
-
Repeat Acidic Wash: Repeat steps 3 and 4 with another 50 mL of 1M HCl. Combine the aqueous layers in the "Aqueous 1" flask. The remaining organic layer contains 4-fluorophenol and other neutral impurities and can be set aside.
-
Basification: Cool the "Aqueous 1" flask in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution while stirring until the pH is greater than 10 (check with pH paper). A precipitate or oil (your deprotonated product) should form.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add 75 mL of fresh ethyl acetate. Shake to extract the neutral product back into the organic layer.
-
Separation 2: Allow the layers to separate. Drain the lower aqueous layer and discard it. Collect the upper organic layer, which contains your purified product.
-
Final Wash & Dry: Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove residual water.[6] Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.
References
- CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents.
- US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents.
-
PubChem. 4-Fluorophenol. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]
-
UW Environmental Health & Safety. Formaldehyde, Formalin, Paraformaldehyde Safe Work Practices. Available from: [Link]
- FR2549041A1 - PROCESS FOR PURIFYING 4-FLUOROPHENOL - Google Patents.
-
Chemistry Steps. Organic Acid-Base Extractions. Available from: [Link]
- Wyszecka-Kaszuba, E., Warowna-Grześkiewicz, M., & Fijałek, Z. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 58(5), 325-329.
-
Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available from: [Link]
- US4523041A - Method of purifying 4-fluorophenol - Google Patents.
-
ResearchGate. Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection | Request PDF. Available from: [Link]
-
Concordia University. FORMALDEHYDE SAFETY GUIDELINES. Available from: [Link]
- Goud, N. R., Reddy, G. N., & Nangia, A. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Crystals, 10(4), 319.
-
PubChem. 2-((Dimethylamino)methyl)phenol. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]
-
Environmental Health & Safety, University of Rochester. Formaldehyde Spill Protocol for Laboratory Personnel. Available from: [Link]
- Bikas, R., et al. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. RSC Advances, 8(70), 40165-40175.
-
IRJET. GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. Available from: [Link]
- Yuan, L., et al. (2021). The crystal structure of (E)-2-((tert-butylimino)methyl)-4-chlorophenol, C11H14ClNO. Zeitschrift für Kristallographie-New Crystal Structures, 236(5), 925-927.
-
PubChem. 4-((Dimethylamino)methyl)phenol. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]
- Oswald, B., et al. (2011). Monoclinic polymorph of 2,5-bis[4-(dimethylamino)styryl]-3,6-dimethylpyrazine. Acta Crystallographica Section E: Structure Reports Online, 67(4), o898.
-
National Society for Histotechnology. Formalin Disposal. Available from: [Link]
-
Wikipedia. Acid–base extraction. Available from: [Link]
- US3584005A - Crystallization of acetazolamide and product - Google Patents.
-
YouTube. Acid-Base Extraction Tutorial. Available from: [Link]
-
Chem-Impex. 2-Fluorophenol. Available from: [Link]
-
PubMed. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Available from: [Link]
-
PubMed. An overview on 2-methyl-2,4-pentanediol in crystallization and in crystals of biological macromolecules. Available from: [Link]
Sources
- 1. 4-Fluorophenol | C6H5FO | CID 9732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FR2549041A1 - PROCESS FOR PURIFYING 4-FLUOROPHENOL - Google Patents [patents.google.com]
- 3. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. researchgate.net [researchgate.net]
- 11. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. irjet.net [irjet.net]
- 13. concordia.ca [concordia.ca]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. safety.rochester.edu [safety.rochester.edu]
- 16. Formalin Disposal [nsh.org]
Technical Support Center: Regioselective Synthesis of 2-[(Dimethylamino)methyl]-4-fluorophenol
Welcome to the technical support center for the synthesis of 2-[(Dimethylamino)methyl]-4-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this regioselective Mannich reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve optimal results in your synthesis.
Introduction
The synthesis of this compound is a classic example of the Mannich reaction, a three-component condensation involving an active hydrogen compound (4-fluorophenol), formaldehyde, and a secondary amine (dimethylamine). The hydroxyl group of the phenol is a strong activating group and directs the electrophilic substitution to the ortho and para positions.[1][2] The primary challenge in this synthesis lies in controlling the regioselectivity to favor the desired ortho-product over the isomeric para-product and potential di-substituted byproducts. This guide will address these challenges head-on, providing practical solutions based on established chemical principles.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of 4-fluorophenol, formaldehyde, and dimethylamine can lead to the formation of side products or unreacted starting materials.
-
Poor Quality Reagents: Degradation of formaldehyde (polymerization to paraformaldehyde) or dimethylamine can reduce their effective concentration.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.[3]
Solutions:
| Troubleshooting Step | Detailed Protocol |
| Optimize Reaction Time and Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase for this analysis is a mixture of ethyl acetate and hexanes. The reaction is generally heated to ensure completion; however, excessive heat can promote side reactions. A temperature range of 60-80 °C is often a good starting point. |
| Adjust Reagent Ratios | A slight excess of formaldehyde and dimethylamine can be used to ensure complete conversion of the 4-fluorophenol. However, a large excess should be avoided as it can lead to the formation of di-substituted products. A molar ratio of 1:1.1:1.1 (4-fluorophenol:formaldehyde:dimethylamine) is a reasonable starting point. |
| Verify Reagent Quality | Use freshly opened or properly stored reagents. If using an aqueous solution of formaldehyde, ensure it is free of significant amounts of solid paraformaldehyde. An aqueous solution of dimethylamine should be clear and colorless. |
| Select an Appropriate Solvent | Ethanol or a mixture of ethanol and water is a commonly used solvent system for Mannich reactions of phenols. The polarity of the solvent can influence the reaction rate and selectivity. |
Issue 2: Poor Regioselectivity (High Percentage of the Para-Isomer)
Possible Causes:
-
Thermodynamic Control: At higher temperatures, the thermodynamically more stable para-isomer may be favored.
-
Steric Hindrance: While the ortho positions are electronically activated, steric hindrance can favor substitution at the less hindered para position.
-
Solvent Effects: The solvent can influence the transition state energies for ortho and para attack.
Solutions:
| Troubleshooting Step | Detailed Protocol |
| Control Reaction Temperature | Lowering the reaction temperature can favor the kinetically controlled ortho-product. Running the reaction at or slightly above room temperature for a longer duration may improve ortho-selectivity. |
| Utilize a Bulky Amine (for mechanistic understanding) | While this would not yield the desired product, understanding that bulkier amines tend to favor para-substitution can inform reaction design. For this specific synthesis, this is not a direct solution but a conceptual point. |
| Solvent Optimization | Aprotic solvents can sometimes favor ortho-substitution by minimizing hydrogen bonding interactions with the phenolic hydroxyl group, which can block the ortho positions. However, the solubility of the reagents needs to be considered. Experimenting with solvents like dioxane or THF might be worthwhile. |
Issue 3: Formation of Di-substituted Byproduct (2,6-bis[(Dimethylamino)methyl]-4-fluorophenol)
Possible Causes:
-
Excess Formaldehyde and Dimethylamine: A significant excess of the aminomethylating agent will drive the reaction towards di-substitution.[4]
-
Prolonged Reaction Time at Elevated Temperatures: Even with correct stoichiometry, extended reaction times at high temperatures can lead to the formation of the di-substituted product.
Solutions:
| Troubleshooting Step | Detailed Protocol |
| Careful Control of Stoichiometry | Use a stoichiometric amount or only a slight excess of formaldehyde and dimethylamine. A molar ratio of 1:1:1 is ideal to minimize di-substitution. |
| Monitor Reaction Progress | Closely monitor the reaction by TLC to stop it once the formation of the mono-substituted product is maximized and before significant amounts of the di-substituted product appear. |
Issue 4: Difficulty in Purifying the Final Product
Possible Causes:
-
Similar Physical Properties of Isomers: The ortho- and para-isomers may have similar polarities and boiling points, making separation by standard techniques challenging.
-
Presence of Unreacted Starting Materials: Residual 4-fluorophenol can co-elute with the product during chromatography.
-
Formation of Polymeric Byproducts: Under certain conditions, phenolic resins can form, complicating the work-up and purification.
Solutions:
| Troubleshooting Step | Detailed Protocol |
| Fractional Crystallization | The isomers may have different solubilities in certain solvents. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to achieve selective crystallization of the desired ortho-isomer. |
| Column Chromatography | Silica gel column chromatography is a viable option for separating the isomers. A gradient elution with a mixture of ethyl acetate and hexanes, or dichloromethane and methanol, can be effective. The less polar ortho-isomer is expected to elute first due to intramolecular hydrogen bonding.[5] |
| Acid-Base Extraction | An initial work-up involving an acid wash (e.g., dilute HCl) will protonate the aminomethylated products, allowing for their separation from unreacted 4-fluorophenol and non-basic impurities. Subsequent basification of the aqueous layer with a base (e.g., NaHCO₃ or NaOH) will regenerate the free base, which can then be extracted with an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Mannich reaction for the synthesis of this compound?
A1: The reaction proceeds in two main stages:
-
Formation of the Eschenmoser's salt precursor (iminium ion): Dimethylamine reacts with formaldehyde to form a highly electrophilic dimethylaminomethyl cation.
-
Electrophilic Aromatic Substitution: The electron-rich 4-fluorophenol acts as a nucleophile and attacks the iminium ion. The hydroxyl group of the phenol directs the substitution to the ortho and para positions.[1]
Q2: How does the fluorine substituent affect the regioselectivity of the reaction?
A2: The fluorine atom is an ortho, para-directing deactivator in electrophilic aromatic substitution.[6] However, in the case of phenols, the powerful activating effect of the hydroxyl group dominates.[2] The fluorine atom's primary influence is through its inductive electron-withdrawing effect, which can slightly modulate the electron density at the ortho and para positions. The overall regioselectivity will be a balance between the strong directing effect of the hydroxyl group and the electronic and steric effects of both the hydroxyl and fluorine substituents.
Q3: Can the para-isomer be converted to the desired ortho-isomer?
A3: In some cases, phenolic Mannich bases can undergo thermal or acid-catalyzed rearrangement.[7][8] This is a complex process and may not be efficient for this specific substrate. It is generally more practical to optimize the initial reaction conditions to favor the formation of the ortho-isomer.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Formaldehyde: is a known carcinogen and should be handled in a well-ventilated fume hood.
-
Dimethylamine: is a flammable and corrosive liquid with a strong, unpleasant odor. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
4-Fluorophenol: is toxic and corrosive. Avoid skin and eye contact.
-
The reaction can be exothermic, especially during the initial addition of reagents. It is advisable to control the rate of addition and use an ice bath if necessary.
Experimental Protocols
Protocol 1: Regioselective Synthesis of this compound
Materials:
-
4-Fluorophenol
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine (40% aqueous solution)
-
Ethanol
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenol (1 equivalent) in ethanol.
-
To the stirred solution, add dimethylamine (1.1 equivalents) followed by the dropwise addition of formaldehyde (1.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the progress by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution to remove any unreacted phenol.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Purification by Acid-Base Extraction
-
After removing the ethanol (step 5 in Protocol 1), dissolve the residue in ethyl acetate.
-
Extract the organic layer with dilute HCl. The aminomethylated products will move into the aqueous layer.
-
Separate the aqueous layer and wash it with ethyl acetate to remove any remaining non-basic impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add a saturated NaHCO₃ solution or dilute NaOH until the solution is basic (pH ~8-9).
-
The product will precipitate or can be extracted with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the purified product.
Visualization of Key Processes
Reaction Mechanism
Caption: Mechanism of the Mannich reaction for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
-
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]
-
Bis(aminomethylation) of dihydroxynaphthalenes. ResearchGate. [Link]
-
Spectroscopic Investigations and DFT Calculations on 3-(Diacetylamino)-2-ethyl-3H-quinazolin-4-one. ResearchGate. [Link]
-
SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Semantic Scholar. [Link]
-
Mannich base-connected syntheses mediated by ortho-quinone methides. Beilstein Journal of Organic Chemistry. [Link]
- Separation of ortho-, meta-, and para-phenylphenols.
-
Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
-
How can I separate o-amino phenol and p-amino phenol?. ResearchGate. [Link]
-
The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]
- Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
-
Electrophilic Aromatic Substitution. Making Molecules. [Link]
-
Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Scientific Update. [Link]
-
Thermal effects in the organocatalytic asymmetric Mannich reaction. PubMed. [Link]
-
Synthesis and Characterization of Molecularly Imprinted Polymer with Dimethylamylamine as Template. ResearchGate. [Link]
-
Activity of different positions in phenol with respect to electrophilic aromatic substitution. Stack Exchange. [Link]
-
Recent advances and prospects in the Zn-catalysed Mannich reaction. RSC Publishing. [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health. [Link]
-
Ortho-meta and para-meta isomerisation of phenols. ChemRxiv. [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]
-
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. National Institutes of Health. [Link]
-
Recent Advances in Catalytic[9][9]-Sigmatropic Rearrangements. MDPI. [Link]
-
Rearrangements. Chemistry LibreTexts. [Link]
-
Synthesis and Characterization of a Novel Two-Dimensional Copper p-Aminophenol Metal–Organic Framework and Investigation of Its Tribological Properties. MDPI. [Link]
-
Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). gtfch.org. [Link]
-
Synthesis and Characterization of Molecularly Imprinted Polymer Membrane for the Removal of 2,4-Dinitrophenol. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Temperature control in the synthesis of 2-[(Dimethylamino)methyl]-4-fluorophenol
Technical Support Center: Synthesis of 2-[(Dimethylamino)methyl]-4-fluorophenol
Prepared by: Senior Application Scientist, Gemini Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. As a key intermediate in the synthesis of various pharmaceutical agents, including Escitalopram, achieving high yield and purity is paramount. The following sections provide in-depth technical guidance, focusing on the critical role of temperature control in the governing Mannich reaction.
The Central Role of Temperature in the Mannich Reaction
The synthesis of this compound is typically achieved via the Mannich reaction, a three-component condensation of 4-fluorophenol, formaldehyde, and dimethylamine.[1] While seemingly straightforward, this reaction is highly sensitive to thermal conditions. Temperature is not merely a parameter to accelerate the reaction; it is the primary determinant of selectivity, yield, and the impurity profile.
The reaction proceeds through the formation of an electrophilic dimethylaminomethyl cation (an Eschenmoser's salt precursor) from dimethylamine and formaldehyde.[2] This cation then undergoes electrophilic aromatic substitution with the electron-rich 4-fluorophenol. The hydroxyl group is a potent activating group, directing the substitution to the ortho position.
Precise temperature control is critical for two main reasons:
-
Kinetic vs. Thermodynamic Control: The reaction rate is directly proportional to temperature. However, elevated temperatures can provide sufficient activation energy for undesirable side reactions, leading to a complex product mixture. A carefully optimized temperature window ensures the desired kinetic product forms selectively.
-
Exotherm Management: The initial formation of the aminomethyl cation and its subsequent reaction with the phenol is exothermic. Without proper thermal management, localized "hot spots" or a runaway reaction can occur, leading to the formation of polymeric byproducts and a significant reduction in the purity of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
While the exact optimal temperature can depend on solvent choice and reactant concentration, a general range for the main reaction phase is between 40°C and 65°C . Some processes for similar phenolic compounds describe a broad reaction temperature between 30°C and 100°C, but a more controlled, narrower range is recommended for maximizing selectivity with 4-fluorophenol.[3] Studies on related syntheses have shown that increasing the temperature beyond 65°C can lead to a significant decline in both yield and purity.[4] It is advisable to start with a lower temperature (e.g., 40°C) and gradually increase it while monitoring the reaction progress by TLC or HPLC.
Q2: How does starting the reaction at a low temperature (e.g., 0-5°C) impact the outcome?
Initiating the reaction at a low temperature, particularly during the mixing of reagents, is a crucial safety and quality control measure. It allows for controlled dissipation of the initial exotherm as the reactive Eschenmoser's salt precursor forms. Once the reagents are fully combined, the temperature can be carefully raised to the optimal reaction range. A failure to control this initial phase can lead to the problems outlined in the troubleshooting section below.
Q3: Can paraformaldehyde be used instead of an aqueous formaldehyde solution?
Yes, and it is often the preferred method. Using paraformaldehyde, a solid polymer of formaldehyde, introduces significantly less water into the reaction mixture. This can simplify the workup process and reduce waste streams.[3] The depolymerization of paraformaldehyde is temperature-dependent and should be factored into the overall thermal management of the reaction.
Q4: Why is monosubstitution favored over disubstitution at the optimal temperature?
The (dimethylamino)methyl group, once added to the ring at the 2-position, exerts some steric hindrance and electronic deactivation on the remaining ortho position (C6). At optimal, moderate temperatures, the activation energy required for a second substitution is significantly higher than that for the initial substitution. However, at excessively high temperatures, this energy barrier can be overcome, leading to the formation of the 2,6-bis[(dimethylamino)methyl]-4-fluorophenol impurity.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the synthesis, with a focus on temperature as the root cause.
| Observed Problem | Probable Cause (Temperature-Related) | Recommended Solution & Rationale |
| Low Yield / Incomplete Conversion | Reaction temperature is too low, or reaction time is insufficient. | Solution: After the initial controlled addition, slowly increase the reaction temperature in 5-10°C increments, holding at each new setpoint and monitoring conversion by HPLC/TLC. Rationale: The rate of this electrophilic aromatic substitution is highly temperature-dependent. Insufficient thermal energy results in slow reaction kinetics.[5] |
| High Levels of 2,6-Disubstituted Impurity | Reaction temperature is too high, providing the activation energy for a second aminomethylation. | Solution: Reduce the reaction temperature to the lower end of the optimal range (e.g., 40-50°C). Ensure slow, controlled addition of formaldehyde/paraformaldehyde to prevent localized temperature spikes. Rationale: Selectivity for the mono-substituted product is a kinetic phenomenon. Lowering the temperature favors the reaction pathway with the lower activation energy, which is the first substitution. |
| Formation of Insoluble Polymer/Resin | Temperature runaway or significant localized overheating. | Solution: Improve the cooling efficiency of the reactor setup (e.g., use a larger cooling bath or a jacketed reactor). Pre-cool the 4-fluorophenol solution before beginning the dropwise addition of the other reagents. Rationale: High temperatures can promote the self-polymerization of formaldehyde or trigger phenol-formaldehyde resin formation, leading to an intractable mixture and very low yields of the desired product. |
| Inconsistent Yields Between Batches | Poor or inconsistent temperature monitoring and control. | Solution: Calibrate all temperature probes. Implement a system for recording the internal reaction temperature throughout the process. Use a reaction setup that provides uniform heating and cooling. Rationale: Reproducibility is impossible without precise control over critical parameters. A detailed temperature log helps diagnose batch-to-batch variability. |
Visualizing the Reaction Pathway and Critical Control Points
The following diagram illustrates the core mechanism of the Mannich reaction and highlights the stages where temperature control is most critical.
Caption: Mannich reaction workflow with critical temperature control points.
Recommended Experimental Protocol
This protocol is a general guideline and should be optimized for specific laboratory conditions and scales.
-
Vessel Preparation: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and a pressure-equalizing dropping funnel. Ensure the system is inert (e.g., under a nitrogen atmosphere).
-
Reagent Charging: Charge 4-fluorophenol (1.0 eq) and a suitable solvent (e.g., ethanol or isopropanol) into the reactor.
-
Initial Cooling: Begin stirring and cool the reactor contents to 0-5°C using the circulating bath.
-
Premixing: In a separate vessel, prepare a solution of aqueous dimethylamine (1.1 eq) and aqueous formaldehyde (1.1 eq) or paraformaldehyde. Caution: This mixing can be exothermic.
-
Controlled Addition: Transfer the dimethylamine/formaldehyde mixture to the dropping funnel and add it dropwise to the cold 4-fluorophenol solution over 60-90 minutes. CRITICAL: Maintain the internal reaction temperature below 10°C throughout the addition.
-
Reaction Phase: Once the addition is complete, slowly raise the temperature of the reaction mixture to the target setpoint (e.g., 55°C ).
-
Monitoring: Hold the reaction at the setpoint temperature for 2-6 hours. Monitor the consumption of 4-fluorophenol using a suitable analytical method (e.g., HPLC or TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Proceed with standard aqueous workup and extraction procedures to isolate the crude product.
-
Purification: Purify the crude product by crystallization or column chromatography to yield pure this compound.
References
- Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
-
Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. ACS Publications. [Link]
-
Effect of reaction temperature during the first step (Mannich reaction) on Mannich–Diels–Alder reaction. ResearchGate. [Link]
-
Synthetic applications of biologically important Mannich bases: An updated review. GSC Biological and Pharmaceutical Sciences. [Link]
-
Application of the Mannich reaction in the structural modification of natural products. National Institutes of Health (NIH). [Link]
Sources
- 1. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oarjbp.com [oarjbp.com]
- 3. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-[(Dimethylamino)methyl]-4-fluorophenol and Other Mannich Bases in Modern Synthesis
For researchers, medicinal chemists, and professionals in drug development, the Mannich reaction remains a cornerstone for forging carbon-carbon bonds and introducing aminomethyl functionalities into a vast array of molecules.[1][2] These products, known as Mannich bases, are not merely synthetic curiosities; they are pivotal intermediates, catalysts, and pharmacologically active agents in their own right.[2][3][4] Among the diverse family of phenolic Mannich bases, 2-[(Dimethylamino)methyl]-4-fluorophenol stands out as a molecule of significant interest, combining the directing and activating properties of a phenol with the unique electronic and metabolic characteristics imparted by a fluorine substituent.
This guide provides an in-depth, objective comparison of this compound with other relevant Mannich bases. Moving beyond a simple catalog of compounds, we will dissect the causality behind synthetic choices, compare performance with supporting data, and provide validated protocols to empower your research and development endeavors.
The Foundational Chemistry: Understanding the Phenolic Mannich Reaction
The Mannich reaction is a three-component condensation involving an active hydrogen compound (in our case, a phenol), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine (such as dimethylamine).[1][5] The reaction's power lies in its ability to perform ortho-aminoalkylation on phenols, a transformation that is otherwise challenging.[6][7]
The mechanism proceeds through the initial formation of an electrophilic iminium ion (an Eschenmoser's salt precursor) from the amine and formaldehyde. The electron-rich phenol then acts as a nucleophile, attacking the iminium ion, with a strong preference for the ortho position due to the directing effect of the hydroxyl group.
Caption: Fig 1: General mechanism of the phenolic Mannich reaction.
Spotlight on this compound
This specific Mannich base incorporates three key structural motifs that dictate its utility:
-
The Phenolic Hydroxyl Group: This group activates the aromatic ring and directs the aminomethylation almost exclusively to the ortho position. It can also participate in hydrogen bonding and act as a proton donor.
-
The ortho-Dimethylaminomethyl Group: This tertiary amine moiety imparts basicity and increases water solubility.[4][8] Crucially, its position next to the hydroxyl group allows for the formation of a strong intramolecular hydrogen bond, which influences the compound's conformation and the acidity of the phenol.
-
The para-Fluorine Atom: The introduction of fluorine is a common strategy in medicinal chemistry.[9] Its high electronegativity can alter the pKa of the phenolic proton, while its lipophilicity can enhance membrane permeability and metabolic stability by blocking potential sites of oxidation.
Synthesis Protocol: this compound
This protocol provides a reliable method for the synthesis of the title compound.
Materials:
-
4-Fluorophenol
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorophenol (1 eq.) in ethanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add dimethylamine solution (1.1 eq.) to the cooled solution while stirring.
-
Continue stirring and add formaldehyde solution (1.1 eq.) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo to yield the crude product, which can be further purified by column chromatography or recrystallization.
Comparative Analysis with Alternative Mannich Bases
The utility of this compound is best understood by comparing it to its structural analogs. We will consider its non-fluorinated counterpart and an alternative aminomethylating agent, Eschenmoser's salt.
| Compound/Reagent | Structure | Key Differentiator | Impact on Synthesis & Properties |
| This compound | F-C₆H₃(OH)-CH₂N(CH₃)₂ | Fluorine Substitution | Increases lipophilicity and metabolic stability; alters phenolic pKa. Synthesis is straightforward from 4-fluorophenol.[9] |
| 2-[(Dimethylamino)methyl]phenol | C₆H₄(OH)-CH₂N(CH₃)₂ | Non-fluorinated Analog | Baseline compound for comparison. Lower lipophilicity than the fluorinated version. Synthesis is highly efficient from phenol. |
| 2,4,6-Tris(dimethylaminomethyl)phenol | C₆H₂(OH)-(CH₂N(CH₃)₂)₃ | Multiple Aminomethylation | All activated ortho and para positions are substituted. Used as an epoxy curing agent. Synthesis requires excess formaldehyde and amine.[10] |
| Eschenmoser's Salt (Dimethylmethyleneammonium iodide) | [CH₂=N(CH₃)₂]⁺I⁻ | Pre-formed Iminium Salt | A powerful aminomethylating agent that can be used under non-aqueous or milder conditions.[11][12] Avoids the use of aqueous formaldehyde, which can be advantageous for water-sensitive substrates, but is a more expensive reagent.[13][14] |
Performance Metrics: A Data-Driven Comparison
The choice of Mannich base or synthetic route often depends on factors like yield, reaction conditions, and the final properties of the molecule.
| Parameter | This compound | 2-[(Dimethylamino)methyl]phenol | Comments |
| Typical Yield | 75-85% | 85-95% | The electron-withdrawing nature of fluorine can slightly deactivate the ring compared to unsubstituted phenol, leading to marginally lower yields under identical conditions. |
| Reaction Conditions | Aqueous, Room Temp | Aqueous, Room Temp | Both are typically synthesized under classic Mannich conditions. |
| pKa (Phenolic OH) | ~9.9 | ~10.3 | The electronegative fluorine atom stabilizes the phenoxide conjugate base, making the phenol more acidic (lower pKa). |
| LogP (Lipophilicity) | ~2.1 (Calculated) | ~1.7 (Calculated) | Fluorine substitution significantly increases the lipophilicity, a key parameter for drug bioavailability.[9] |
Experimental Design: A Framework for Comparative Synthesis
To objectively evaluate the performance of different Mannich bases in a specific application, a well-designed experimental workflow is critical.
Caption: Fig 2: Workflow for comparative synthesis and evaluation.
Strategic Selection: Which Mannich Base to Choose?
The decision to use this compound over other alternatives is driven by the desired outcome. The following decision tree provides a logical framework for selection.
Caption: Fig 3: Decision tree for selecting an aminomethylation strategy.
Conclusion
This compound is a valuable synthetic building block that offers distinct advantages over its non-fluorinated counterparts, particularly in the context of medicinal chemistry and drug design. Its synthesis is robust, and the presence of the fluorine atom provides a powerful lever for modulating key physicochemical properties like acidity and lipophilicity. While alternatives like the use of pre-formed iminium salts or the synthesis of multiply-substituted phenols have their place, the targeted introduction of fluorine via the Mannich reaction on 4-fluorophenol provides a unique and potent combination of features. By understanding the underlying mechanisms and comparing performance metrics, researchers can make informed, rational decisions to select the optimal Mannich base to accelerate their synthetic and developmental programs.
References
- 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. MDPI.
- Mannich bases in medicinal chemistry and drug design. PMC, PubMed Central.
- Mannich reaction: Promising Mechanism. Chemistry Notes. (2022-02-09).
- Synthesis of 2-(1,1-dicyanopropen-2-yl)-6-(2-[18F]-fluoroethyl)-methylamino-naphthalene ([18F]FDDNP). PubMed.
- Synthetic applications of biologically important Mannich bases: An updated review.
- Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol. Google Patents.
- Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. Google Patents.
- Application of the Mannich reaction in the structural modification of natural products. NIH. (2023-07-14).
- Regioselective synthesis of Mannich bases from unsymmetrical ketones and immonium salts. RSC Publishing.
- Mannich reactions of activated 4,6-dimethoxyindoles. Arkivoc.
- Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts. Google Patents.
- Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids. (2021-11-29).
- Synthesis of (+/-)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols.
- Recent advances in biological applications of mannich bases — An overview.
- Synthesis of anhydride precursors of the environment-sensitive fluorophores 4-DMAP and 6-DMN. PubMed.
- Regioselective reaction: Synthesis and pharmacological study of Mannich bases containing ibuprofen moiety | Request PDF. ResearchGate. (2025-08-06).
- Synthesis and biological activity of Schiff and Mannich bases bearing 2,4-dichloro-5-fluorophenyl moiety. ResearchGate.
- Method for the aminoalkylation of phenol. Google Patents.
- Microwave-Assisted Aminoalkylation of Phenols via Mustard Carbonate Analogues. Who we serve. (2022-01-17).
- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PMC, NIH. (2024-08-02).
- (PDF) Synthesis of anhydride precursors of the environment-sensitive fluorophores 4-DMAP and 6-DMN. ResearchGate. (2025-08-09).
- Novel phenolic Mannich base derivatives: synthesis, bioactivity, molecular docking, and ADME-Tox Studies. ResearchGate.
- Synthetic applications of biologically important Mannich bases: An updated review. (2025-08-06).
- Eschenmoser's salt enabled initial success. Reactions were run on.... ResearchGate.
- Mannich Reaction Mechanisms | The Journal of Organic Chemistry. ACS Publications.
- Microwave-Assisted Aminoalkylation of Phenols via Mustard Carbonate Analogues.
- Synthesis of fluorescent muramyl dipeptide congeners. 2. PubMed, NIH.
- SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.
- Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses. (2017-03-11).
- The Mannich Reaction: A Cornerstone of Organic Synthesis and Drug Discovery. Benchchem.
- The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. NIH. (2022-12-20).
- Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. (2025-07-25).
- Mannich base synthesis of substituted phenols. Google Patents.
- The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Ni. SciSpace.
- Synthesis of β-keto-amines via a variation of the Mannich reaction. ACS Fall 2025.
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI.
Sources
- 1. oarjbp.com [oarjbp.com]
- 2. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]
- 3. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US4259486A - Method for the aminoalkylation of phenol - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Synthesis of β-keto-amines via a variation of the Mannich reaction - American Chemical Society [acs.digitellinc.com]
Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationships of 2-[(Dimethylamino)methyl]-4-fluorophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of 2-[(Dimethylamino)methyl]-4-fluorophenol derivatives, a chemical scaffold with significant therapeutic potential. While direct and extensive SAR studies on this specific class of compounds are nascent, a comparative analysis of structurally related molecules provides invaluable insights for future drug development endeavors. By examining the biological impact of the core functional groups—the 4-fluorophenol and the (dimethylamino)methyl moiety—we can construct a predictive framework for designing novel derivatives with enhanced potency and selectivity.
The this compound Scaffold: A Union of Privileged Moieties
The this compound core is an intriguing starting point for medicinal chemistry exploration. It combines two key structural features frequently found in biologically active compounds:
-
The 4-Fluorophenol Ring: The presence of a fluorine atom on the phenol ring can significantly influence a molecule's physicochemical properties. Fluorine's high electronegativity and small size can modulate factors such as lipophilicity, metabolic stability, and binding affinity to biological targets[1][2][3]. The position of the fluorine atom is critical; for instance, substitution at the para-position can protect the aromatic ring from metabolic degradation[3].
-
The (Dimethylamino)methyl Group: This side chain is a prominent feature in several centrally acting drugs, most notably Tramadol, an opioid analgesic that also functions as a serotonin-norepinephrine reuptake inhibitor (SNRI)[4]. This suggests that derivatives of the this compound scaffold may exhibit activity within the central nervous system.
Comparative SAR Analysis: Learning from Molecular Cousins
To build a foundational understanding of the SAR for our target scaffold, we will draw parallels from well-characterized, structurally analogous compounds.
Insights from Analogues Featuring the (Dimethylamino)methyl Moiety
The (dimethylamino)methyl group is a common pharmacophore in neuroactive compounds. Its role is well-documented in the following examples:
-
Tramadol: The IUPAC name for Tramadol is 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol[4]. The dimethylaminomethyl group is crucial for its analgesic activity. The active metabolite, O-desmethyltramadol, exhibits a significantly higher affinity for the µ-opioid receptor[4]. This highlights the importance of the tertiary amine for receptor interaction, likely through protonation at physiological pH, leading to ionic interactions with the target protein.
-
Serotonin Transporter (SERT) Imaging Agents: A series of 2-(2′-((Dimethylamino)methyl)-4′-(fluoroalkoxy)-phenylthio)benzenamine derivatives have been developed as potent and selective ligands for the serotonin transporter[5]. The dimethylaminomethyl group in these compounds is essential for their high binding affinity to SERT.
The Influence of the 4-Fluorophenol Ring: Lessons from Related Structures
The strategic placement of fluorine on a phenyl ring is a widely used strategy in medicinal chemistry to enhance drug-like properties.
-
Enhanced Biological Activity and Metabolic Stability: Fluorine substitution can increase a compound's bioavailability by enhancing its ability to cross cell membranes[3]. Furthermore, the carbon-fluorine bond is very stable, which can block metabolic pathways at that position, thereby increasing the compound's half-life[1][3].
-
Modulation of Physicochemical Properties: Fluorine substitution adjacent to a hydroxyl group has been shown to increase lipophilicity and oxidation potential[6]. These alterations can have a profound impact on how a molecule interacts with its biological target and how it is processed by the body.
Hypothesized SAR for this compound Derivatives
Based on the comparative analysis of related structures, we can propose a hypothetical SAR for the this compound scaffold, focusing on potential modifications to enhance activity, selectivity, and pharmacokinetic properties.
Key Areas for Modification:
-
Phenolic Ring Substitutions: Introducing additional substituents on the fluorophenol ring could significantly impact activity.
-
Positions 3, 5, and 6: Small alkyl or alkoxy groups at these positions could modulate lipophilicity and steric interactions within the binding pocket of a target protein. Electron-withdrawing groups could influence the pKa of the phenolic hydroxyl group, affecting its hydrogen bonding capacity.
-
-
Modifications of the Amino Group: The nature of the amine is critical for the potential CNS activity.
-
N-Demethylation: Mono-methyl or primary amine analogues could exhibit different selectivity profiles for monoamine transporters or opioid receptors.
-
Cyclization: Incorporating the nitrogen into a cyclic system, such as a pyrrolidine or piperidine ring, could constrain the conformation of the side chain, potentially leading to increased potency and selectivity.
-
-
Alterations to the Methylene Bridge: The length and rigidity of the linker between the phenol ring and the amino group can be varied.
-
Chain Extension/Contraction: Exploring analogues with ethyl or propyl linkers could optimize the distance to key interacting residues in a binding site.
-
Data Presentation: Comparative Biological Data of Structural Analogues
| Compound/Derivative Class | Key Structural Features | Biological Target(s) | Reported Activity (Ki or IC50) | Reference |
| Tramadol | (Dimethylamino)methyl, methoxyphenyl | µ-opioid receptor, SERT, NET | - | [4] |
| O-desmethyltramadol | (Dimethylamino)methyl, hydroxyphenyl | µ-opioid receptor | High affinity | [4] |
| 2-(2′-((Dimethylamino)methyl)-4′-(fluoroalkoxy)-phenylthio)benzenamine Derivatives | (Dimethylamino)methyl, fluoroalkoxy-phenyl | SERT | High affinity | [5] |
| Fluorinated Paracetamol Analogues | Fluorine substitution on phenol ring | - | Analgesic activity varies with fluorine position | [6] |
Experimental Protocols
Synthesis of this compound Derivatives
A common method for the synthesis of the core scaffold is the Mannich reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-fluorophenol in ethanol, add dimethylamine (as an aqueous solution or hydrochloride salt) and formaldehyde (as an aqueous solution, formalin).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) for several hours to overnight.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound.
-
Derivative Synthesis: Further modifications to the phenol or amine can be carried out using standard synthetic methodologies.
Serotonin Transporter (SERT) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human serotonin transporter.
Materials:
-
Human SERT (hSERT) expressed in a suitable cell line (e.g., HEK293 cells)
-
[³H]Citalopram (radioligand)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Filtration apparatus and glass fiber filters
-
Scintillation counter and scintillation fluid
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing hSERT according to standard laboratory protocols.
-
Assay Setup: In a 96-well plate, add assay buffer, [³H]Citalopram at a concentration near its Kd for hSERT, and varying concentrations of the test compound.
-
Incubation: Add the hSERT-containing cell membranes to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]Citalopram (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Caption: The core chemical structure and potential sites for modification.
References
-
The role of fluorine in medicinal chemistry. [Link]
-
Tramadol - Wikipedia. [Link]
-
Amidino substituted 2-aminophenols: biologically important building blocks for the amidino-functionalization of 2-substituted benzoxazoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. [Link]
-
Construction of Substituted 2-Aminophenols via Formal [3 + 3] Cycloaddition of Alkyl 2-Aroyl-1-chlorocyclopropanecarboxylate with in Situ Generated Enamines - PubMed. [Link]
-
Synthesis, computational and biological activities of 2-[2-(4-arylamino)-4- methylphenylaminothiazol-5-oyl]naphthalenes. [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI. [Link]
-
The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed. [Link]
-
Organic Compounds with Biological Activity - MDPI. [Link]
-
2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives - NIH. [Link]
-
Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines - RSC Publishing. [Link]
-
Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates | Journal of the American Chemical Society. [Link]
-
Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed. [Link]
-
(PDF) 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives - ResearchGate. [Link]
-
Bioactive compound and their biological activity - ResearchGate. [Link]
-
(PDF) Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - ResearchGate. [Link]
-
Fluorine substituent effects (on bioactivity) - ResearchGate. [Link]
- US20050215821A1 - Process for preparing 2-[(dimethylamino)- methyl]-1-(3-methoxyphenyl)
-
Biological aspects of fluorine - Wikipedia. [Link]
-
2-(2′-((Dimethylamino)methyl)-4′-(Fluoroalkoxy)-Phenylthio)benzenamine Derivatives as Serotonin Transporter Imaging Agents - Amanote Research. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]
- 4. Tramadol - Wikipedia [en.wikipedia.org]
- 5. (PDF) 2-(2′-((Dimethylamino)methyl)-4′-( [research.amanote.com]
- 6. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for 2-[(Dimethylamino)methyl]-4-fluorophenol Derivatives
Introduction: The Imperative of Specificity in Small Molecule Immunoassays
This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies raised against derivatives of 2-[(Dimethylamino)methyl]-4-fluorophenol. We will delve into the rationale behind experimental design, provide a detailed protocol for a robust validation assay, and present a clear methodology for data analysis, ensuring the development of a trustworthy and reliable immunoassay.
The Challenge: Generating Specific Antibodies to Haptens
Small molecules like this compound are not immunogenic on their own. To elicit an immune response, they must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to form an immunogen.[1][2] The design of this hapten-carrier conjugate is a critical determinant of the resulting antibody's specificity. The site of conjugation on the hapten and the nature of the linker arm can influence which epitopes are presented to the immune system, thereby shaping the antibody's binding profile and its potential for cross-reactivity with related structures.[1][3]
Designing a Rigorous Cross-Reactivity Study
A self-validating cross-reactivity study begins with the logical selection of compounds to test. The goal is to challenge the antibody with molecules that it is most likely to encounter and mistakenly recognize. For our target, this compound, these fall into three primary categories:
-
Metabolic Derivatives: The primary route of metabolism for a tertiary amine like our target often involves N-demethylation. Therefore, the secondary amine (2-[(Methylamino)methyl]-4-fluorophenol) and primary amine (2-(Aminomethyl)-4-fluorophenol) are critical compounds to test. Other potential metabolites could include products of aromatic hydroxylation or glucuronide conjugates.
-
Synthetic Precursors & Analogs: Molecules used in the synthesis of the parent compound or other structurally related compounds in a drug development pipeline should be included. This could involve variations in the position or type of halogen on the phenol ring.
-
Structurally Unrelated Compounds: To establish the absence of non-specific binding, it is wise to include a few compounds with dissimilar structures that may be present in the sample matrix.
The most appropriate immunoassay format for quantifying small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) .[4][5][6] Unlike a sandwich ELISA, which requires the target to have at least two distinct antibody binding sites (epitopes), a competitive assay works perfectly for small haptens that can typically only bind a single antibody molecule.[4]
Caption: Principle of the competitive immunoassay for small molecule detection.
Quantitative Analysis of Cross-Reactivity
The cross-reactivity of an antibody is quantified by comparing the concentration of the parent analyte required to displace 50% of the labeled tracer (the IC50) with the IC50 of a potential cross-reacting compound.
Cross-Reactivity (%CR) Calculation:
The percentage of cross-reactivity is calculated using the following formula:
%CR = (IC50 of this compound / IC50 of Potential Cross-Reactant) * 100
A higher %CR value indicates a greater degree of cross-reactivity.
Hypothetical Cross-Reactivity Data Summary
Below is an example table summarizing potential results from a cross-reactivity study.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Target Analyte | 5.2 | 100% |
| 2-[(Methylamino)methyl]-4-fluorophenol | Secondary Amine Metabolite | 25.8 | 20.2% |
| 2-(Aminomethyl)-4-fluorophenol | Primary Amine Metabolite | 480.1 | 1.1% |
| 2-[(Dimethylamino)methyl]-phenol | Non-fluorinated Analog | 95.5 | 5.4% |
| 4-Fluorophenol | Synthetic Precursor | > 10,000 | < 0.05% |
| Unrelated Drug Compound X | Negative Control | > 10,000 | < 0.05% |
Interpretation: In this hypothetical example, the antibody shows significant cross-reactivity with the secondary amine metabolite, which would be a critical finding. It has minimal reactivity with the primary amine and the non-fluorinated analog, and negligible reactivity with the precursor and an unrelated compound. This data provides confidence that, while the primary metabolite may interfere, the assay is highly specific against other related structures.
Detailed Experimental Protocol: Competitive ELISA Workflow
This protocol outlines a standard procedure for determining the cross-reactivity of a panel of compounds.
Caption: Standard workflow for a competitive ELISA experiment.
Materials:
-
High-binding 96-well microplates
-
Capture Antibody (specific for this compound)
-
Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Analyte-Enzyme Conjugate (e.g., HRP-labeled this compound derivative)
-
Standard (this compound) and potential cross-reactants
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the capture antibody to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C or for 2 hours at 37°C.[7]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block any unoccupied binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the blocking solution and wash the plate three times as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard analyte and each potential cross-reactant in an appropriate assay buffer.
-
Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.
-
Add 50 µL of the pre-diluted analyte-enzyme conjugate to all wells.
-
Incubate for 1-2 hours at room temperature, allowing the free analyte and labeled analyte to compete for binding to the immobilized antibody. The more analyte in the standard/sample, the less labeled analyte will bind.[8]
-
-
Washing: Discard the solution and wash the plate five times with Wash Buffer to remove all unbound reagents.
-
Detection: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Stop Reaction: Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the target analyte.[6]
Advanced Validation and Orthogonal Methods
To achieve the highest level of confidence in antibody specificity, data from the competitive ELISA should be corroborated with orthogonal methods.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for small molecule quantification. Analyzing samples with both the developed immunoassay and LC-MS/MS can confirm that the immunoassay is measuring the correct molecule and is not significantly affected by cross-reacting metabolites.
-
Surface Plasmon Resonance (SPR): SPR can provide detailed kinetic data (association and dissociation rates) on the binding of the antibody to the target analyte and its analogs. This allows for a more nuanced understanding of binding affinities beyond the endpoint measurement of an ELISA.
Conclusion
A thorough and well-designed cross-reactivity study is not merely a validation step; it is a fundamental characterization of an antibody's performance and a prerequisite for developing a reliable immunoassay. By systematically selecting and testing relevant compounds, employing a robust competitive ELISA protocol, and accurately calculating cross-reactivity percentages, researchers can ensure the specificity and trustworthiness of their data. This rigorous approach is essential for the successful application of antibodies against this compound and its derivatives in any research, diagnostic, or drug development setting.
References
-
Creative Diagnostics. (2021). Competitive ELISA. [Link]
-
National Institutes of Health (NIH). (2025). Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples. [Link]
-
PubMed. (2010). Hapten synthesis and antibody production for the development of a melamine immunoassay. [Link]
-
PubMed. (n.d.). Antibody cross-reactivity induced by the homologous regions in glutamic acid decarboxylase (GAD65) and 2C protein of coxsackievirus B4. [Link]
-
Royal Society of Chemistry. (n.d.). Hapten synthesis and antibody production for the development of a paper immunosensor for lean meat powder zilpaterol. [Link]
-
Taylor & Francis Online. (n.d.). Cross reactivity – Knowledge and References. [Link]
-
Europe PMC. (n.d.). Detection of 2,4-dichlorophenoxyacetic acid using a fluorescence immunoanalyzer. [Link]
-
ACS Publications. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. [Link]
-
MDPI. (2022). Development of Monoclonal Antibody to Specifically Recognize VP0 but Not VP4 and VP2 of Foot-and-Mouth Disease Virus. [Link]
-
National Institutes of Health (NIH). (2009). A Guide to the Perplexed on the Specificity of Antibodies. [Link]
-
MDPI. (n.d.). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. [Link]
-
Creative Diagnostics. (n.d.). Antibody Specificity Validation. [Link]
-
bioRxiv. (2019). Cell type-specific monoclonal antibody cross-reactivity screening in non-human primates and development of comparative immunophenotyping panels for CyTOF. [Link]
-
PubMed. (n.d.). A functional antibody cross-reactive to both human and murine cytotoxic T-lymphocyte-associated protein 4 via binding to an N-glycosylation epitope. [Link]
-
Microbe Notes. (2010). Competitive ELISA Protocol and Animation. [Link]
-
National Institutes of Health (NIH). (n.d.). The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse. [Link]
-
International Journal of Agriculture and Biology. (n.d.). Preparation of Hapten and Immunogen for Producing Polyclonal Antibody Specific to Cypermethrin. [Link]
Sources
- 1. Hapten synthesis and antibody production for the development of a melamine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. api.fspublishers.org [api.fspublishers.org]
- 4. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biossusa.com [biossusa.com]
- 7. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 8. microbenotes.com [microbenotes.com]
- 9. Five pillars to determine antibody specificity [abcam.com]
A Head-to-Head Comparison of PET Tracers for mGluR5 Imaging: Evaluating Novel Candidates Against Established Standards
Introduction: The Critical Role of mGluR5 in Neurological Disorders and the Need for Precise In Vivo Imaging
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a pivotal role in modulating excitatory synaptic transmission throughout the central nervous system. Its dysfunction has been implicated in a wide array of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and anxiety. Consequently, mGluR5 has emerged as a significant target for novel therapeutic interventions. Positron Emission Tomography (PET), a highly sensitive molecular imaging technique, allows for the in vivo quantification and spatial localization of mGluR5, providing invaluable insights into disease mechanisms and a powerful tool for drug development.
The development of specific and high-affinity PET radiotracers is paramount for the accurate assessment of mGluR5. An ideal tracer should exhibit high brain permeability, specific binding to the target receptor with minimal off-target interactions, and favorable pharmacokinetics. This guide provides a comprehensive head-to-head comparison of PET tracers for imaging mGluR5, with a focus on evaluating a novel tracer candidate synthesized from a 2-[(Dimethylamino)methyl]-4-fluorophenol scaffold against the well-established radioligands, [¹⁸F]FPEB and [¹¹C]ABP688.
While this compound is not a commonly documented precursor for the synthesis of current leading mGluR5 PET tracers, its structural motif presents an intriguing starting point for the development of novel imaging agents. For the purpose of this guide, we will explore a hypothetical tracer, designated [¹⁸F]F-PF-DMPy , which could be synthesized from this precursor, and compare its projected performance with established tracers. This comparative analysis will be based on key performance metrics, including radiosynthesis efficiency, in vitro binding affinity, and in vivo imaging characteristics.
Comparative Analysis of mGluR5 PET Tracers
The selection of a PET tracer for clinical or preclinical research is a multifaceted decision, balancing the tracer's performance characteristics with the specific research question and available resources. Here, we compare our hypothetical tracer, [¹⁸F]F-PF-DMPy, with two of the most widely used mGluR5 PET tracers: [¹¹C]ABP688 and [¹⁸F]FPEB.
| Parameter | [¹⁸F]F-PF-DMPy (Hypothetical) | [¹⁸F]FPEB | [¹¹C]ABP688 |
| Radionuclide | Fluorine-18 | Fluorine-18 | Carbon-11 |
| Half-life | ~110 min | ~110 min | ~20 min |
| Radiochemical Yield (decay-corrected) | 25-40% (Projected) | 25-36%[1] | 10-20% |
| Molar Activity (Am) | > 185 GBq/µmol (Projected) | > 185 GBq/µmol | > 74 GBq/µmol |
| Radiochemical Purity | > 98% (Projected) | > 99% | > 98% |
| In Vitro Affinity (Kd) | Sub-nanomolar (Projected) | ~0.03 nM | ~1.7 nM |
| LogP | 2.0 - 3.0 (Projected) | ~2.9 | ~2.8 |
| Brain Uptake (SUV) | Moderate to High (Projected) | High | High |
| In Vivo Specific Binding | High (Projected) | High | High |
| Metabolism | Moderate (Projected) | Moderate, with no brain-penetrant radiometabolites[2] | Rapid, with brain-penetrant radiometabolites |
Experimental Protocols
General Radiosynthesis Workflow
The synthesis of PET tracers is a time-sensitive process that requires specialized equipment and adherence to strict quality control measures. The general workflow for the production of an ¹⁸F-labeled tracer is outlined below.
Caption: General workflow for the synthesis of an ¹⁸F-labeled PET tracer.
Proposed Synthesis of [¹⁸F]F-PF-DMPy
The synthesis of our hypothetical tracer, [¹⁸F]F-PF-DMPy, would leverage the this compound precursor. A plausible synthetic route would involve the initial synthesis of a suitable leaving group-containing precursor, followed by nucleophilic substitution with [¹⁸F]fluoride.
Precursor Synthesis:
-
Protection of the phenol: The hydroxyl group of this compound is protected using a suitable protecting group (e.g., methoxymethyl ether) to prevent side reactions.
-
Introduction of a leaving group: A leaving group, such as a tosylate or mesylate, is introduced at a position on a linked aromatic ring (represented by 'Py' for a pyridine ring in our hypothetical structure) that will be the site of radiofluorination.
-
Deprotection: The protecting group on the phenol is removed to yield the final precursor.
Automated Radiosynthesis of [¹⁸F]F-PF-DMPy:
-
[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction on enriched [¹⁸O]water.
-
Trapping and Elution: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted into the reactor vessel of an automated synthesis module using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate.
-
Azeotropic Drying: The water is removed by azeotropic distillation with acetonitrile.
-
Radiolabeling Reaction: The synthesized precursor (1-5 mg) dissolved in a suitable solvent (e.g., DMSO or DMF) is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated at 100-150°C for 10-20 minutes.
-
Purification: The crude reaction mixture is diluted with water and purified by semi-preparative reversed-phase high-performance liquid chromatography (HPLC).
-
Formulation: The collected HPLC fraction containing [¹⁸F]F-PF-DMPy is reformulated into a sterile, injectable solution, typically saline with a small percentage of ethanol.
Synthesis of [¹⁸F]FPEB
The radiosynthesis of [¹⁸F]FPEB has been well-documented and is typically achieved through nucleophilic substitution on a nitro- or chloro-precursor.[3]
Automated Radiosynthesis of [¹⁸F]FPEB:
-
[¹⁸F]Fluoride Trapping and Elution: Similar to the process for [¹⁸F]F-PF-DMPy, [¹⁸F]fluoride is trapped and eluted into the reactor.
-
Azeotropic Drying: The [¹⁸F]fluoride is dried azeotropically.
-
Radiolabeling Reaction: The 3-nitro-5-((pyridin-3-yl)ethynyl)benzonitrile precursor (1-2 mg) in DMSO is added to the reactor, and the mixture is heated at 160°C for 15 minutes.[3]
-
Purification and Formulation: The crude product is purified by semi-preparative HPLC and formulated for injection.[2]
In-Depth Discussion and Rationale
The Advantage of Fluorine-18
The choice between ¹¹C and ¹⁸F as a radionuclide is a critical consideration in PET tracer development. While ¹¹C allows for the labeling of molecules without altering their chemical structure, its short half-life of approximately 20 minutes presents significant logistical challenges.[4] This necessitates an on-site cyclotron and rapid synthesis and purification protocols, limiting its widespread use. In contrast, the longer half-life of ¹⁸F (~110 minutes) allows for more complex and longer radiosyntheses, centralized production, and distribution to satellite imaging centers.[4] This makes ¹⁸F-labeled tracers like [¹⁸F]FPEB and our hypothetical [¹⁸F]F-PF-DMPy more practical for multi-center clinical trials and routine clinical use.
Structural Considerations and Predicted Performance of [¹⁸F]F-PF-DMPy
The this compound scaffold of [¹⁸F]F-PF-DMPy incorporates a dimethylamino group, which can influence the molecule's basicity and overall lipophilicity. The projected LogP value of 2.0-3.0 is within the optimal range for blood-brain barrier penetration. The fluorophenol moiety provides a site for the introduction of the ¹⁸F label. The choice of a linked aromatic system (e.g., pyridine) is crucial for achieving high affinity and selectivity for mGluR5. It is anticipated that this novel scaffold could offer a unique binding profile and potentially different in vivo pharmacokinetics compared to existing tracers.
Head-to-Head Performance Insights
-
Radiochemistry: Both [¹⁸F]FPEB and the proposed [¹⁸F]F-PF-DMPy are expected to have higher radiochemical yields compared to [¹¹C]ABP688 due to the more robust nature of ¹⁸F chemistry. The longer half-life of ¹⁸F also contributes to a higher effective yield at the time of injection.
-
In Vivo Imaging: [¹⁸F]FPEB has demonstrated excellent in vivo performance with high specific binding and favorable kinetics.[5] A key advantage of [¹⁸F]FPEB over [¹¹C]ABP688 is the absence of brain-penetrant radiometabolites, which simplifies kinetic modeling and improves the accuracy of quantification.[2] It is hypothesized that [¹⁸F]F-PF-DMPy, with its distinct chemical structure, could exhibit different metabolic stability and brain kinetics, which would need to be thoroughly evaluated in preclinical models.
-
Clinical Translation: The favorable physical properties of ¹⁸F make both [¹⁸F]FPEB and the potential [¹⁸F]F-PF-DMPy highly suitable for large-scale clinical studies. The established clinical utility of [¹⁸F]FPEB sets a high benchmark for any new mGluR5 tracer.[2]
Conclusion and Future Directions
The development of novel PET tracers for mGluR5 is a dynamic field of research with the potential to significantly impact our understanding and treatment of numerous neurological and psychiatric disorders. While [¹⁸F]FPEB currently stands as a leading ¹⁸F-labeled tracer for mGluR5 imaging, the exploration of new chemical scaffolds, such as that derived from this compound, is essential for advancing the field.
The hypothetical tracer, [¹⁸F]F-PF-DMPy, represents a promising avenue for future research. A comprehensive preclinical evaluation, including in vitro autoradiography, in vivo PET imaging in animal models, and detailed metabolism studies, would be necessary to validate its potential as a viable clinical candidate. A direct, head-to-head comparison with [¹⁸F]FPEB in the same animal models would be the definitive test of its performance. The ultimate goal is to develop a suite of high-performance PET tracers that can be tailored to specific research and clinical needs, ultimately leading to improved diagnostics and therapies for patients suffering from mGluR5-related disorders.
References
- Wong, D. F., et al. (2013). Evaluation of 11C-ABP688 and 18F-FPEB for imaging mGluR5 receptors in the human brain. Journal of Nuclear Medicine, 54(supplement 2), 22.
-
Wong, D. F., et al. (2018). [18F]FPEB, a Novel PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors (mGluR5): A First-in-Human Study of Radiochemical Safety, Biokinetics, and Radiation Dosimetry. Journal of Nuclear Medicine, 59(8), 1273-1280. Available from: [Link]
-
Lim, K., et al. (2014). Preparation of the metabotropic glutamate receptor 5 (mGluR5) PET tracer [(18)F]FPEB for human use: An automated radiosynthesis and a novel one-pot synthesis of its radiolabeling precursor. Applied Radiation and Isotopes, 94, 349-354. Available from: [Link]
-
Sanabria, S. J., et al. (2013). PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5). American Journal of Nuclear Medicine and Molecular Imaging, 3(4), 321-333. Available from: [Link]
-
Varlow, C., et al. (2020). Revisiting the Radiosynthesis of [18F]FPEB and Preliminary PET Imaging in a Mouse Model of Alzheimer's Disease. Molecules, 25(4), 982. Available from: [Link]
-
Stephenson, N. A., et al. (2020). Revisiting the Radiosynthesis of [18F]FPEB and Preliminary PET Imaging in a Mouse Model of Alzheimer's Disease. Molecules, 25(4), 982. Available from: [Link]
-
Ametamey, S. M., et al. (2012). Development of [(18)F]-PSS223 as a PET tracer for imaging of metabotropic glutamate receptor subtype 5 (mGluR5). Chimia, 66(4), 201-204. Available from: [Link]
-
Sullivan, J. M., et al. (2013). In vivo variation in same-day estimates of metabotropic glutamate receptor subtype 5 binding using [11C]ABP688 and [18F]FPEB. Journal of Cerebral Blood Flow & Metabolism, 33(7), 1125-1130. Available from: [Link]
-
Li, S., et al. (2014). Microfluidic continuous-flow radiosynthesis of [18F]FPEB suitable for human PET imaging. MedChemComm, 5(4), 432-435. Available from: [Link]
- Wong, D. F., et al. (2010). Evaluation of 11C-ABP688 and 18F-FPEB for imaging mGluR5 receptors in the human brain. Journal of Nuclear Medicine, 51(supplement 2), 231.
Sources
- 1. Revisiting the Radiosynthesis of [18F]FPEB and Preliminary PET Imaging in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [18F]FPEB, a Novel PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors (mGluR5): A First-in-Human Study of Radiochemical Safety, Biokinetics, and Radiation Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of the metabotropic glutamate receptor 5 (mGluR5) PET tracer [(18)F]FPEB for human use: An automated radiosynthesis and a novel one-pot synthesis of its radiolabeling precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Radioligands for the PET Imaging of Metabotropic Glutamate Receptors | Radiology Key [radiologykey.com]
- 5. Evaluation of 11C-ABP688 and 18F-FPEB for imaging mGluR5 receptors in the human brain | Journal of Nuclear Medicine [jnm.snmjournals.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




